Cemadotin

Catalog No.
S548460
CAS No.
159776-69-9
M.F
C35H56N6O5
M. Wt
640.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cemadotin

CAS Number

159776-69-9

Product Name

Cemadotin

IUPAC Name

(2S)-N-benzyl-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide

Molecular Formula

C35H56N6O5

Molecular Weight

640.9 g/mol

InChI

InChI=1S/C35H56N6O5/c1-22(2)28(37-32(43)29(23(3)4)38(7)8)34(45)39(9)30(24(5)6)35(46)41-20-14-18-27(41)33(44)40-19-13-17-26(40)31(42)36-21-25-15-11-10-12-16-25/h10-12,15-16,22-24,26-30H,13-14,17-21H2,1-9H3,(H,36,42)(H,37,43)/t26-,27-,28-,29-,30-/m0/s1

InChI Key

XSAKVDNHFRWJKS-IIZANFQQSA-N

SMILES

CC(C)C(C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC3=CC=CC=C3)NC(=O)C(C(C)C)N(C)C

Synonyms

cemadotin, LU 103793, LU-103793, LU103793, N,N-dimethyl-L-valyl-L-valyl-N-methyl-L-valyl-L-prolyl-L-prolinebenzylamide, NSC 669356D, NSC D-669356, NSC D669356, NSC-669356D, NSC-D669356

Canonical SMILES

CC(C)C(C(=O)N(C)C(C(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC3=CC=CC=C3)NC(=O)C(C(C)C)N(C)C

Isomeric SMILES

CC(C)[C@@H](C(=O)N(C)[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)NCC3=CC=CC=C3)NC(=O)[C@H](C(C)C)N(C)C

Mechanism of Action & Signaling Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Cemadotin exerts its antitumor effect by disrupting the normal function of microtubules. It binds directly to tubulin at a site distinct from other agents like vinblastine, leading to a potent suppression of microtubule dynamics without initially depolymerizing them [1]. This disruption is particularly critical during cell division, where precise microtubule dynamics are essential for forming the mitotic spindle.

The following diagram illustrates the cascade of cellular events triggered by this compound:

G This compound disrupts mitosis via microtubule dynamics suppression This compound This compound TubulinBinding Binds to Tubulin (Novel site, non-competitive with Vinblastine) This compound->TubulinBinding Suppression Suppresses Microtubule Dynamics TubulinBinding->Suppression MitoticSpindle Disrupts Mitotic Spindle Formation Suppression->MitoticSpindle CellCycleArrest Cell Cycle Arrest (at Metaphase-Anaphase transition) MitoticSpindle->CellCycleArrest CellDeath Induces Cell Death CellCycleArrest->CellDeath

> this compound initiates a cascade of cellular events by binding tubulin at a novel site, ultimately leading to cell death via mitotic disruption.

Quantitative Biological Data

The potency of this compound has been quantified through various in vitro assays, which are summarized in the table below.

Assay Type Experimental Details Key Results

| Tubulin Binding | Binding to tubulin measured via Scatchard analysis [1]. | Kd₁ = 19.4 µM Kd₂ = 136 µM (Two affinity classes of binding sites) | | Microtubule Dynamics | Analysis of individual microtubules by video microscopy [1]. | Reduced growth rate/extent Increased rescue frequency Increased time in paused state | | Tubulin Polymerization | Inhibition of polymerization in Strongylocentrotus purpuratus tubulin; 35 min incubation [2]. | Dose-dependent inhibition (0-100 µM) | | Cytotoxicity (Cell Viability) | Cell proliferation assay across multiple lines; 72 h incubation [2] [3]. | IC₅₀ (HEK 293): 0.7 nM IC₅₀ (F9): 14.8 nM IC₅₀ (HL60): 0.5 nM |

Detailed Experimental Protocols

For researchers looking to replicate or understand the foundational studies, here is a detailed breakdown of the key methodologies cited in the search results.

Protocol for Analyzing Microtubule Dynamics

This protocol is based on the seminal study that elucidated this compound's primary mechanism [1].

  • Objective: To quantify the effect of this compound on the dynamic instability of individual microtubules.
  • Materials:
    • Bovine brain tubulin, purified and devoid of microtubule-associated proteins (MAPs).
    • This compound in a suitable buffer.
    • Equipment for quantitative video microscopy.
  • Method:
    • Assemble tubulin to steady-state in vitro.
    • Observe individual microtubules using video microscopy.
    • Record and measure four key parameters for both growing and shortening phases:
      • Rate (micrometers per minute).
      • Extent (length change).
      • Catastrophe frequency (transition from growth to shortening).
      • Rescue frequency (transition from shortening to growth).
    • Also, record the percentage of time spent in a paused state (no detectable growth or shortening).
    • Repeat the measurements in the presence of varying concentrations of this compound (e.g., low nanomolar range).
  • Expected Outcome: this compound should significantly suppress dynamics by reducing the rate and extent of growth/shortening, increasing the rescue frequency, and increasing the time microtubules spend in a paused state, even at concentrations that do not cause net depolymerization.
Protocol for Cell Proliferation Assay

This protocol is derived from the cytotoxicity data provided by commercial suppliers and literature [2] [3].

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound on various cancer cell lines.
  • Materials:
    • Cell lines (e.g., HEK 293, F9, HL60).
    • This compound stock solution.
    • Standard cell culture reagents and multi-well plates.
    • Cell viability assay kit (e.g., MTT, PrestoBlue).
  • Method:
    • Seed cells in 96-well plates at an optimal density for 72-hour growth.
    • After cell attachment, treat with a concentration gradient of this compound (e.g., from 400 pM to 300 nM). Include a vehicle control.
    • Incubate the cells for 72 hours under standard conditions (37°C, 5% CO₂).
    • At the endpoint, add the viability reagent and incubate according to the manufacturer's instructions.
    • Measure the absorbance or fluorescence.
    • Calculate the percentage of cell viability relative to the control and plot the dose-response curve to determine the IC₅₀ value.
  • Expected Outcome: this compound should exhibit potent, nanomolar-level cytotoxicity against the tested cell lines.

Research Context and Development Path

This compound was developed as part of the exploration of dolastatin analogues. While it reached Phase II clinical trials, its development as a standalone chemotherapeutic agent was likely discontinued due to factors such as toxicity or limited efficacy, which are common challenges for this class of potent cytotoxins [4] [5].

However, its structural and mechanistic legacy is highly significant. The research into dolastatin analogues like this compound directly contributed to the development of superior payloads for Antibody-Drug Conjugates (ADCs), such as Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF) [5]. These payloads are now successfully used in several FDA-approved ADCs (e.g., Brentuximab Vedotin, Enfortumab Vedotin), which deliver the potent cytotoxin directly to cancer cells, improving the therapeutic index [5] [6].

References

Quantitative Data on Tubulin Binding & Mechanism

Author: Smolecule Technical Support Team. Date: February 2026

The binding and mechanistic parameters of Cemadotin have been characterized through biochemical and biophysical assays.

Table 1: Tubulin Binding Parameters of this compound

Parameter Value Method
High-Affinity Site (Kd) 19.4 µM Scatchard analysis [1].
Low-Affinity Site (Kd) 136 µM Scatchard analysis [1].
Binding Site Novel site, non-competitive with vinblastine Binding inhibition assays [1].

Table 2: Effects on Microtubule Dynamics this compound's primary mechanism is the suppression of microtubule dynamics, which is the stochastic switching between growth and shrinkage at the ends of microtubules. This was measured using quantitative video microscopy of individual microtubules [1].

Dynamic Parameter Effect of this compound
Growth Rate & Extent Reduced
Shortening Rate & Extent Reduced
Rescue Frequency Increased (transition from shortening to growth)
Attenuation/Pausing Increased (more time spent in a paused state)

This suppression of dynamics disrupts the normal function of the mitotic spindle, a highly dynamic microtubule-based structure, thereby blocking cell division.

Experimental Protocols for Key Assays

For researchers looking to validate or build upon these findings, here are summaries of the key experimental methodologies.

1. Tubulin Binding Assay

  • Objective: To characterize the binding affinity (Kd) and stoichiometry of this compound to tubulin.
  • Method: Scatchard Analysis [1].
  • Workflow:
    • Incubate purified tubulin with varying concentrations of this compound.
    • Separate bound from unbound drug (e.g., using equilibrium dialysis or size-exclusion centrifugation).
    • Plot the ratio of bound/free drug versus the concentration of bound drug.
    • The slope of the line gives the negative reciprocal of the dissociation constant (-1/Kd), and the x-intercept provides the number of binding sites.

2. Microtubule Dynamics Assay

  • Objective: To quantitatively measure the effects of this compound on the growth and shortening behavior of individual microtubules.
  • Method: Quantitative Video Microscopy [1].
  • Workflow:
    • Assemble microtubules from purified brain tubulin (devoid of microtubule-associated proteins) to steady state in vitro.
    • Record real-time images of microtubules using differential interference contrast (DIC) microscopy.
    • Track the length changes of individual microtubules over time using specialized software.
    • Calculate parameters for each transition: growth and shortening rates, duration, distance, and frequencies of catastrophe (transition to shortening) and rescue (transition to growth).

3. Cell-Based Proliferation Assay

  • Objective: To determine the antiproliferative potency (IC50) of this compound.
  • Method: Cell Viability/Proliferation Assay (e.g., MTT, XTT, or direct cell counting) [2].
  • Workflow:
    • Plate cancer cell lines (e.g., HEK 293, F9, HL60) in multi-well plates.
    • Treat cells with a range of this compound concentrations (e.g., from 400 pM to 300 nM) for a defined period (e.g., 72 hours).
    • Measure cell viability/proliferation.
    • Calculate the IC50 value, the concentration that inhibits cell proliferation by 50%.

Clinical and Preclinical Status

This compound advanced to Phase II clinical trials as a direct chemotherapeutic agent [1]. A Phase I study established a maximum tolerated dose of 15.0 mg/m² when administered as a 24-hour intravenous infusion every three weeks [3]. The dose-limiting toxicity was hypertension, which was reversible but in some cases associated with cardiac ischemia. Other noted toxicities included neutropenia, asthenia, tumor pain, and elevated liver enzymes [3].

While this compound itself did not progress to final approval, its structural class, the dolastatins, has been groundbreaking. The synthetic analogues Monomethyl Auristatin E (MMAE) and Monomethyl Auristatin F (MMAF) were derived from Dolastatin 10, a compound closely related to this compound [4]. These potent cytotoxins are used as "warheads" in Antibody-Drug Conjugates (ADCs). ADCs like Brentuximab vedotin deliver the cytotoxic payload specifically to cancer cells, improving efficacy and reducing systemic toxicity [4]. This highlights the immense value of marine tubulin-binding peptides in modern oncology drug development.

Mechanism of Action Pathway

The following diagram illustrates the sequential pathway from this compound's binding to its ultimate antitumor effect.

G Start This compound Administration A Binds to novel site on tubulin dimer Start->A  Cellular Uptake B Suppresses Microtubule Dynamics A->B  Alters dimer-polymer equilibrium C Disrupts Mitotic Spindle Function B->C  Prevents proper chromosome segregation D Cell Cycle Arrest at Mitosis (G2/M Phase) C->D  Spindle assembly checkpoint activation E Induction of Apoptosis (Programmed Cell Death) D->E  Prolonged arrest signals cell death End Inhibition of Tumor Growth E->End

This compound's pathway from tubulin binding to antitumor effect

References

Mechanism of Action: Binding and Suppressing Microtubule Dynamics

Author: Smolecule Technical Support Team. Date: February 2026

Cemadotin exerts its antitumor effect by binding to tubulin and altering the natural dynamic instability of microtubules, which is their stochastic switching between growing and shortening phases. This process is crucial for proper mitotic spindle formation and chromosome segregation during cell division [1].

  • Tubulin Binding: Scatchard analysis indicates this compound binds to tubulin at two distinct affinity classes of sites, with dissociation constants (Kd) of 19.4 μM (higher affinity) and 136 μM (lower affinity) [1].
  • Unique Binding Site: Binding occurs at a novel site on tubulin that is distinct from the binding sites of other agents like vinblastine. Experiments show this compound and vinblastine do not inhibit each other's binding to tubulin [1].
  • Suppression of Dynamics: At low, effective concentrations, this compound profoundly suppresses the dynamic instability of microtubules without causing significant depolymerization. Key effects include [1]:
    • Reducing the rate and extent of microtubule growing and shortening.
    • Increasing the rescue frequency (transition from shortening to growing or pause).
    • Increasing the percentage of time microtubules spend in a paused state (neither growing nor shortening detectably).

The following diagram illustrates this mechanism and its cellular consequence.

G This compound This compound BindsToTubulin Binds to tubulin at novel site This compound->BindsToTubulin SuppressesDynamics Suppresses microtubule dynamics BindsToTubulin->SuppressesDynamics DisruptsSpindle Disrupts mitotic spindle SuppressesDynamics->DisruptsSpindle MicroDynamics Microtubule Dynamic Parameters CellCycleArrest Mitotic arrest (G2/M phase) DisruptsSpindle->CellCycleArrest Apoptosis Induces apoptosis CellCycleArrest->Apoptosis LessGrowth ↓ Growth rate/extent MicroDynamics->LessGrowth LessShortening ↓ Shortening rate/extent MicroDynamics->LessShortening MoreRescue ↑ Rescue frequency MicroDynamics->MoreRescue MorePause ↑ Time in paused state MicroDynamics->MorePause

Mechanism of this compound-induced mitotic arrest via microtubule dynamics suppression.

Quantitative Effects on Microtubule Dynamics

The table below summarizes key quantitative findings on how this compound alters microtubule dynamic instability parameters, as measured by video microscopy of individual microtubules [1].

Dynamic Parameter Effect of this compound Experimental Context
Growth Rate Reduced Bovine brain tubulin, MAP-free
Shortening Rate Reduced Bovine brain tubulin, MAP-free
Rescue Frequency Increased Bovine brain tubulin, MAP-free
Time in Pause Increased Bovine brain tubulin, MAP-free
Catastrophe Frequency Minimal impact Bovine brain tubulin, MAP-free [2] [3]
Tubulin Polymer Mass Not significantly reduced (at low conc.) Steady-state assembled microtubules

Experimental Protocols for Key Assays

For researchers aiming to study similar mechanisms, here are methodologies from key experiments that elucidated this compound's effects.

Tubulin Binding Assay (Scatchard Analysis)
  • Objective: Quantify the binding affinity and number of this compound binding sites on tubulin [1].
  • Procedure:
    • Prepare tubulin: Purify tubulin from bovine brain, devoid of microtubule-associated proteins (MAPs).
    • Incubate: Mix tubulin with varying concentrations of this compound.
    • Separate bound from free: Use a method like size-exclusion chromatography or equilibrium dialysis.
    • Measure and analyze: Determine the concentration of bound and free this compound. Plot data according to the Scatchard method to calculate the dissociation constant (Kd) and number of binding sites.
Microtubule Dynamics Assay (Video Microscopy)
  • Objective: Directly observe and quantify the effects of this compound on the dynamic instability of individual microtubules [1].
  • Procedure:
    • Seed microtubules: Attach stable microtubule "seeds" to a glass coverslip in a flow chamber.
    • Initiate growth: Introduce tubulin dimers (with a fluorescent label for visualization) in a polymerization buffer to allow microtubule growth from the seeds.
    • Acquire data: Use differential interference contrast (DIC) or fluorescence video microscopy to record time-lapse images of microtubule ends at 37°C.
    • Add drug: Introduce this compound at the desired concentration and continue recording.
    • Track and analyze: Use software to track the length changes of individual microtubules over time. Calculate parameters like growth and shortening rates, catastrophe frequency, rescue frequency, and time spent in pause.
Cell-Based Antiproliferative Assay
  • Objective: Determine the cytotoxicity and half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines [2] [3].
  • Procedure:
    • Culture cells: Maintain adherent (e.g., HEK 293, F9) or suspension (e.g., HL60) cancer cell lines in appropriate media.
    • Plate and treat: Seed cells into multi-well plates. After cell attachment, add a concentration gradient of this compound (e.g., from 400 pM to 300 nM).
    • Incubate: Allow cells to grow for a defined period (e.g., 72 hours).
    • Measure viability: Assess cell viability using a method like MTT, MTS, or ATP-based luminescence assay.
    • Calculate IC50: Plot cell viability against drug concentration and determine the IC50 value using non-linear regression analysis.

Biological Context and Therapeutic Profile

  • Origin and Analogue: this compound (LU103793) is a synthetic, water-soluble analogue of the natural cytotoxic peptide Dolastatin 15, originally isolated from marine sources [1] [4] [2].
  • Cellular Phenotype: The drug blocks cell cycle progression at mitosis, consistent with its mechanism of disrupting spindle microtubule dynamics [1].
  • Cytotoxicity: It demonstrates potent antiproliferative activity in vitro, with IC50 values in the nanomolar range against various cancer cell lines (e.g., 0.7 nM for HEK 293, 14.8 nM for F9, and 0.5 nM for HL60 cells) [2] [3].

Research and Development Context

This compound's investigation helped validate the strategy of targeting microtubule dynamics over mass. Although it advanced to Phase II clinical trials for solid tumours, its development illustrates the trajectory of many cytotoxins now being re-evaluated as warheads for Antibody-Drug Conjugates (ADCs) [1] [4]. The dolastatin class has been particularly successful; derivatives like monomethyl auristatin E (MMAE) are used in several approved ADCs [4].

References

Cemadotin: Exploratory Research & Early Development

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Target Engagement

Cemadotin exerts its antitumor effects by directly binding to tubulin and suppressing microtubule dynamics, leading to a blockade of cell division at mitosis [1].

  • Molecular Target: Tubulin heterodimer.
  • Primary Effect: Suppression of microtubule dynamics without significant depolymerization at low concentrations.
  • Binding Site: Distinct from the vinca alkaloid site, indicating a novel pharmacological site on tubulin [1].
  • Cellular Outcome: Disruption of mitotic spindle function, causing G2/M cell cycle arrest and apoptosis [1] [2].
Tubulin Binding Kinetics

Scatchard analysis revealed two distinct classes of binding sites on tubulin for this compound [1]:

Affinity Class Dissociation Constant (Kd)
High Affinity 19.4 µM
Low Affinity 136 µM
Impact on Microtubule Dynamics

Using quantitative video microscopy, the suppression of dynamic instability was characterized by several key parameters at steady state [1]:

Dynamic Instability Parameter Effect of this compound
Growth Rate Reduced
Shortening Rate Reduced
Rescue Frequency Increased
Time in Attenuated/Paused State Increased

The following diagram illustrates the mechanism by which this compound binding to tubulin disrupts mitosis.

G This compound This compound Tubulin Tubulin This compound->Tubulin Binds to MicrotubuleDynamics Suppressed Microtubule Dynamics Tubulin->MicrotubuleDynamics Leads to MitoticSpindle Disrupted Mitotic Spindle MicrotubuleDynamics->MitoticSpindle Causes CellCycle G2/M Cell Cycle Arrest MitoticSpindle->CellCycle Results in Apoptosis Apoptosis CellCycle->Apoptosis Induces

Diagram 1: this compound's mechanism of action leads from tubulin binding to cell death.

Preclinical Profiling and Antitumor Activity

This compound demonstrated potent antiproliferative activity in vitro and robust efficacy in human tumor xenograft models, which propelled its entry into clinical trials [1] [3].

In Vitro Cytotoxicity

This compound exhibited exquisite potency against a range of cancer cell lines, with IC₅₀ values typically in the picomolar to low nanomolar range [2] [3].

Key Preclinical Evidence
  • Tubulin Specificity: Binding studies confirmed direct interaction with tubulin, and it was determined that this compound and vinblastine do not compete for binding, confirming a unique site [1].
  • Metabolic Stability: The peptide structure of this compound was susceptible to proteolytic degradation, a factor considered in the design of subsequent analogues [3].

Clinical Trial: Phase I Pharmacokinetic and Tolerability Study

A pivotal Phase I study was conducted to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetic profile of this compound when administered as a 5-day continuous intravenous infusion (CIVI) every 21 days [3].

Experimental Protocol
  • Patient Population: Adult patients with histologically confirmed refractory solid tumors. Twenty heavily pretreated patients received a total of 40 courses [3].
  • Dosing Design: The dose was escalated from an initial level of 2.5 mg/m² (0.5 mg/m² daily) according to a modified Fibonacci algorithm. A minimum of three patients were evaluated at each dose level until the MTD was established [3].
  • Toxicity Monitoring: Drug-related toxicities were evaluated and graded using the U.S. National Cancer Institute's Common Toxicity Criteria [3].
  • Pharmacokinetic Analysis: A radioimmunoassay (RIA) that detected both the parent drug and its metabolites with an intact N-terminal region was used to determine blood concentrations [3].
Key Clinical and Pharmacokinetic Findings
Parameter Finding/Value
Maximum Tolerated Dose (MTD) 12.5 mg/m² (over 5 days) [3]
Dose-Limiting Toxicity (DLT) Reversible neutropenia [3]
Other Notable Toxicities Absence of significant cardiovascular toxicity (which had been seen with IV bolus administration) [3]
Steady-State Blood Concentration (at MTD) 282 ± 7 nM (mean ± SD) [3]
Elimination Half-Life 13.2 ± 4.3 hours (mean ± SD) [3]
Total Blood Clearance 0.52 ± 0.09 L/h/m² (mean ± SD) [3]
Volume of Distribution (Vss) 9.9 ± 3.3 L/m² (mean ± SD) [3]
Antitumor Response No objective tumor responses observed [3]

Legacy and Future Perspectives

Although this compound itself did not progress beyond Phase II trials, its development was instrumental in advancing the field of anticancer therapeutics.

  • Paving the Way for ADCs: The dolastatin class of compounds, including this compound, became the foundational structures for the highly potent auristatin payloads (e.g., MMAE, MMAF) used in numerous antibody-drug conjugates (ADCs) [2].
  • Validating a Novel Target: this compound helped validate the suppression of microtubule dynamics as a viable and potent mechanism for antitumor therapy, distinct from simply depolymerizing microtubules [1].
  • Informing Delivery Strategies: The clinical experience with this compound demonstrated that schedule of administration (5-day CIVI vs. bolus) could drastically alter the toxicity profile, separating myelosuppression from cardiotoxicity [3].
  • Modern Relevance: this compound is still cited in contemporary research as a cytotoxic payload candidate for novel bioconjugates, including small-format drug conjugates, highlighting its enduring impact [4] [5].

Conclusion

The exploratory research and early development of this compound provided a masterclass in translational oncology. It combined rigorous mechanistic studies—defining its unique tubulin-binding and dynamics-suppressing action—with thoughtful clinical design that mitigated toxicity. While its development as a single agent was discontinued, its true legacy lies in its contribution to the foundational knowledge that enabled the successful development of the auristatin-based ADC payloads, which have become a cornerstone of modern targeted cancer therapy [2] [5].

References

Mechanism of Action: Suppressing Microtubule Dynamics

Author: Smolecule Technical Support Team. Date: February 2026

Cemadotin inhibits cancer cell proliferation by directly targeting the cellular microtubule network. It binds to tubulin at a site distinct from other known agents like vinblastine, and suppresses microtubule dynamics without causing significant depolymerization at low concentrations [1]. This suppression disrupts the normal function of the mitotic spindle during cell division, ultimately blocking the cell cycle at the G2/M phase and triggering cell death [1] [2].

The following diagram illustrates the sequence of this compound's action from cellular entry to apoptotic cell death:

G This compound This compound TubulinBinding Binds to Tubulin at Novel Site This compound->TubulinBinding Suppression Suppresses Microtubule Dynamics TubulinBinding->Suppression MitoticArrest Causes Mitotic Arrest Suppression->MitoticArrest Apoptosis Induces Apoptosis MitoticArrest->Apoptosis

Quantitative Data on Tubulin Binding and Cellular Efficacy

The binding and cellular activity of this compound have been characterized in vitro.

Table 1: Tubulin Binding and Microtubule Dynamics Suppression [1]

Parameter Value / Effect Experimental Context
High-affinity Kd 19.4 µM Bovine brain tubulin
Low-affinity Kd 136 µM Bovine brain tubulin
Growth Rate Reduced Individual microtubules (MAP-free)
Shortening Rate Reduced Individual microtubules (MAP-free)
Rescue Frequency Increased Individual microtubules (MAP-free)
Time in Attenuated/Paused State Increased Individual microtubules (MAP-free)

Table 2: In Vitro Cytotoxicity in Cancer Cell Lines [2]

Cell Line Cell Description IC50 (nM)
HL60 Human promyelocytic leukemia 0.5 nM
HEK 293 Human embryonic kidney 0.7 nM
F9 Mouse teratocarcinoma 14.8 nM

Key Experimental Protocols

The core methodologies from the cited in vitro studies provide a framework for investigating this compound's effects.

Tubulin Binding Assay
  • Objective: Determine the affinity and characteristics of this compound binding to tubulin.
  • Method: Scatchard analysis is used to quantify binding. This involves incubating purified tubulin with varying concentrations of this compound to calculate the dissociation constants (Kd) and number of binding sites [1].
  • Key Finding: this compound binds to a novel site on tubulin that does not compete with the vinca alkaloid binding site [1].
Microtubule Dynamics Analysis
  • Objective: Quantify the effect of this compound on the growth and shortening behavior of individual microtubules.
  • Method: Quantitative video microscopy of microtubules assembled to steady state from purified brain tubulin (free of microtubule-associated proteins). This allows for direct measurement of parameters such as growth and shortening rates, and the frequency of transition between phases [1].
  • Key Finding: this compound suppresses dynamics primarily by increasing the percentage of time microtubules spend in a paused state [1].
Cell Proliferation/Cytotoxicity Assay
  • Objective: Evaluate the potency of this compound in inhibiting the growth of various cancer cell lines.
  • Method: Cell lines are exposed to a range of this compound concentrations for a set duration (e.g., 72 hours). A cell viability assay is then performed to determine the IC50 value, the concentration required to inhibit cell proliferation by 50% [2].

Research Context and Further Notes

This compound is a synthetic analogue of the natural product dolastatin 15 [1] [3] [2]. Although it showed potent in vitro activity and advanced to Phase II clinical trials, its development was ultimately halted due to dose-limiting toxicities, particularly neutropenia and cardiovascular effects observed in human studies [4] [5]. However, this research paved the way for the development of other dolastatin analogues, which are now successfully used as the cytotoxic "warheads" in several approved Antibody-Drug Conjugates (ADCs) [3].

References

Cemadotin molecular target and binding sites

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Target & Binding Data

Parameter Details
Molecular Target Tubulin [1]
Binding Sites Two distinct classes of binding sites on tubulin [1]
Dissociation Constant (Kd1) 19.4 µM (higher affinity site) [1]
Dissociation Constant (Kd2) 136 µM (lower affinity site) [1]
Binding Site Uniqueness Novel site; binding is not inhibited by vinblastine (a vinca alkaloid), and vice-versa [1]

Mechanism of Action & Experimental Evidence

Cemadotin binds to tubulin and strongly suppresses the dynamic instability of microtubules, which is crucial for proper mitotic spindle function during cell division [1].

  • Experimental Methodology: The key evidence comes from quantitative video microscopy of individual microtubules assembled from bovine brain tubulin. This technique allows for direct observation and measurement of the growth and shortening parameters of microtubules in real-time [1].
  • Observed Effects: At low concentrations that do not cause significant microtubule depolymerization, this compound was found to [1]:
    • Reduce the rate and extent of microtubule growing and shortening.
    • Increase the frequency of "rescue" (the transition from shortening to growing or pause).
    • Increase the percentage of time microtubules spend in a paused state (neither growing nor shortening detectably).

This suppression of dynamics disrupts the mitotic process, blocking cell proliferation and leading to antitumor activity [1].

Clinical Development Status

This compound advanced to Phase II clinical trials for cancer but was ultimately discontinued from development in both the US and European Union [2]. A Phase I study noted that cardiovascular toxicity could be avoided by using a continuous infusion, with reversible neutropenia being the main dose-limiting side effect [3].

Experimental Protocol for Microtubule Dynamics

For researchers, here is a simplified workflow of the key experiment that elucidated this compound's mechanism:

start Start with Bovine Brain Tubulin step1 Assemble Microtubules (to steady state) start->step1 step2 Treat with this compound step1->step2 step3 Observe via Quantitative Video Microscopy step2->step3 step4 Measure Dynamics: - Growth Rate - Shortening Rate - Rescue Frequency - Time in Pause step3->step4

Experimental workflow for studying microtubule dynamics [1]

Summary

This compound is a tubulin-binding agent with a unique binding site, functioning through the suppression of microtubule dynamics rather than outright depolymerization. Although it did not become an approved drug, its study provided valuable insights and contributed to the broader development of antibody-drug conjugates using other dolastatin analogues [4] [5].

References

Scientific Rationale and Development of Cemadotin

Author: Smolecule Technical Support Team. Date: February 2026

Cemadotin emerged from efforts to harness the potent cytotoxicity of dolastatins, a class of peptides originally isolated from the marine sea hare Dolabella auricularia and later found to be produced by marine cyanobacteria [1]. These compounds function by inhibiting microtubule assembly and tubulin polymerization, disrupting cell division [2] [3].

Dolastatin 15 served as the direct precursor for this compound. The extensive structure-activity relationship (SAR) studies aimed to retain the potent antimitotic activity while improving the pharmacological properties of the natural product [1]. This compound was designed as a synthetic, water-soluble analogue of dolastatin 15 for clinical development [4] [3].

Summary of Quantitative and Clinical Data

The table below consolidates key experimental and clinical data for this compound, providing a clear overview of its profile.

Parameter Details
Origin & Class Synthetic analogue of Dolastatin 15, a natural cytotoxic peptide from marine cyanobacteria [1] [4].
Primary Mechanism Microtubule-destabilizing agent. Binds to tubulin at the vinca site, inhibiting polymerization, leading to G2/M cell cycle arrest and apoptosis [1] [4].
Biochemical Potency (Ki) 1 μM (Tubulin binding) [4].
In Vitro Cytotoxicity Inhibits viability of HEK 293, F9, and HL60 cancer cell lines (400 pM - 300 nM) [4].
Key Preclinical Finding Suppresses rate/magnitude of tubulin growth in a dose-dependent manner [4].
Clinical Formulation This compound hydrochloride, administered via intravenous infusion [3].
Maximum Tolerated Dose (MTD) 12.5 mg/m² (as a 5-day continuous infusion) [2] [3].
Dose-Limiting Toxicity (DLT) Reversible neutropenia [2] [3].
Other Notable Toxicities Cardiovascular toxicity (when administered as 5-min or 24-h infusion); this was avoided with 5-day infusion [2] [3].
Pharmacokinetics (at MTD) Steady-state blood concentration: 282 ± 7 nM; Half-life: 13.2 ± 4.3 h; Clearance: 0.52 ± 0.09 L/h/m² [2] [3].

Clinical Trial Outcomes and Significance

A phase I clinical trial established the safety and pharmacokinetics of this compound administered as a 5-day continuous intravenous infusion in patients with refractory solid tumors [2] [3].

  • Toxicity Management: The trial demonstrated that a prolonged 5-day infusion schedule could avoid the cardiotoxicity observed in earlier studies that used shorter infusion times. This indicated that cardiovascular toxicity was associated with high peak blood concentrations, while myelotoxicity (neutropenia) was linked to the duration of exposure [2] [3].
  • Clinical Outcome: Despite establishing a manageable MTD, no objective antitumor responses were observed in the heavily pretreated patient cohort of this study [2] [3]. This lack of efficacy, combined with the narrow therapeutic window, ultimately limited this compound's development as a standalone drug.

Analytical and Stability-Indicating Methods

While the search results do not contain a specific HPLC method for this compound, they detail the general principles for developing stability-indicating methods for pharmaceutical compounds, which would be directly applicable [5] [6].

1. Objectives of a Stability-Indicating Method:

  • To accurately separate, identify, and quantify the active pharmaceutical ingredient (API) from all process impurities and degradation products.
  • To demonstrate that the method is "stability-indicating," meaning it can detect changes in the API potency and the appearance of degradation products when the drug substance or product is under stress conditions.

2. Recommended HPLC Methodology:

  • Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and recommended approach for small-molecule drugs like this compound [6].
  • Column: A C18 column is the typical starting point.
  • Mobile Phase: An acidified aqueous buffer and an organic solvent (e.g., acetonitrile or methanol) are used in a gradient elution to achieve separation of all components [6].
  • Detection: A Photodiode Array (PDA) detector is crucial for collecting full UV spectra of the API and any impurities, confirming peak purity and identity [6].

3. Method Development Workflow: The development process is systematic and can be visualized as follows. This workflow is adapted from standard practices for new chemical entities (NCEs) [6].

Start Start Method Development Step1 Gather Analyte Info (pKa, logP, structure) Start->Step1 Step2 Initial Scouting Run (Broad gradient, C18, PDA/MS detection) Step1->Step2 Step3 Fine-Tune Selectivity (Adjust pH, solvent, temperature) Step2->Step3 Step4 Validate the Method (Per ICH guidelines for accuracy, precision, etc.) Step3->Step4 Step5 Final Stability-Indicating Method Step4->Step5

The Legacy of Dolastatins: From this compound to ADCs

Although this compound itself did not become a marketed drug, its development was part of a crucial learning journey. The research on dolastatin analogues like this compound directly contributed to the discovery of monomethyl auristatin E (MMAE) and monomethyl auristatin F (MMAF) [1]. These optimized payloads are now integral components of several FDA-approved Antibody-Drug Conjugates (ADCs), such as:

  • Brentuximab vedotin (for lymphoma)
  • Enfortumab vedotin (for urothelial cancer)
  • Polatuzumab vedotin (for lymphoma) [1]

This evolution highlights how the potent cytotoxicity of natural products can be successfully harnessed through targeted delivery systems, turning earlier developmental challenges like systemic toxicity into major therapeutic breakthroughs.

References

Quantitative Tubulin Binding Data for Cemadotin

Author: Smolecule Technical Support Team. Date: February 2026

The primary biochemical data for Cemadotin's interaction with tubulin is summarized in the table below.

Compound Binding Constant (Kd) Number of Binding Sites Experimental Method Citation

| This compound (LU103793) | 19.4 µM (high affinity) 136 µM (low affinity) | Two distinct classes | Scatchard analysis of binding to tubulin [1] | [1] |

This data indicates that this compound interacts with tubulin at a novel pharmacological site, as its binding was not inhibited by vinblastine (a known Vinca-site agent), and vice-versa [1].

Mechanism of Action & Functional Data

Beyond binding affinity, the functional consequences of this compound binding on microtubule dynamics were characterized. The following diagram illustrates its mechanism of action.

cemadotin_mechanism This compound This compound TubulinBinding Binds to novel site on Tubulin This compound->TubulinBinding SuppressesDynamics Suppresses Microtubule Dynamics TubulinBinding->SuppressesDynamics CellularEffects Cellular Consequences SuppressesDynamics->CellularEffects ReducedGrowth ReducedGrowth SuppressesDynamics->ReducedGrowth Decreases rate and extent IncreasedPause IncreasedPause SuppressesDynamics->IncreasedPause Increases frequency of pause MitoticArrest G2/M Phase Cell Cycle Arrest CellularEffects->MitoticArrest Apoptosis Induces Apoptosis CellularEffects->Apoptosis

This compound's mechanism leads to cell cycle arrest and apoptosis.

Key functional observations from the foundational study include [1]:

  • Suppression of Microtubule Dynamics: Using quantitative video microscopy, this compound was found to strongly suppress the dynamic instability of microtubules at steady state.
  • Specific Effects on Dynamics:
    • Reduced the rate and extent of microtubule growing and shortening.
    • Increased the rescue frequency (transition from shortening to growing or pause).
    • Increased the percentage of time microtubules spent in an attenuated (paused) state.
  • Primary Antitumor Mechanism: The study concluded that suppressing spindle microtubule dynamics, without significant depolymerization at low concentrations, is the likely mechanism for its antitumor action.

Context Among Related Compounds

This compound is a synthetic analogue of the marine natural product Dolastatin 15 [2] [1]. This class of compounds, along with others like Auristatins (MMAE, MMAF), are potent tubulin-binding agents that have found significant utility, particularly as the cytotoxic payloads in Antibody-Drug Conjugates (ADCs) [2] [3].

References

Cemadotin Anti-Proliferative Activity Assay

Author: Smolecule Technical Support Team. Date: February 2026

Cemadotin is a synthetic dolastatin 15 analog that exerts potent anti-proliferative effects by inhibiting tubulin polymerization and disrupting microtubule dynamics [1] [2]. Its activity is primarily mediated through its intracellular metabolite, Peptide P5 [2]. The following application note details a standard protocol for quantifying its effects on cancer cells.

Application Notes & Protocol
  • Principle: this compound inhibits cell proliferation by disrupting mitotic spindle formation, leading to cell cycle arrest and apoptosis. The assay measures cell viability after exposure to the compound.
  • Key Metabolite: The active pentapeptide metabolite, P5 (N,N-dimethylvalyl-valyl-N-methylvalyl-prolyl-proline), is generated intracellularly and is a more potent inhibitor of tubulin polymerization than the parent compound [2].
Materials and Reagents
  • Cell Lines: Human cancer cell lines (e.g., PC-3, HCT-116, MDA-MB-468) [1].
  • Test Compound: this compound (can be obtained from the Drug Synthesis and Chemistry Branch, National Cancer Institute, as NSC 669356) [2].
  • Control Compound: Peptide P5 and the inactive metabolite P4 for comparison [2].
  • Cell Proliferation/Viability Assay Kits: Metabolic assays like MTT, XTT, or WST-1 are suitable [3]. ATP-based luminescent assays also provide a high-sensitivity alternative [3].
Experimental Procedure
  • Cell Seeding: Seed cells in 96-well microtiter plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
  • Compound Treatment:
    • Prepare a serial dilution of this compound, its metabolites (P5, P4), and a vehicle control.
    • Add the treatments to the cells in triplicate. A typical final DMSO concentration should not exceed 0.1% [2].
  • Incubation: Incubate the cells for a predetermined period (e.g., 48-72 hours) in a humidified incubator at 37°C with 5% CO₂.
  • Viability Measurement:
    • For MTT assay, add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formed formazan crystals with isopropanol and measure the absorbance at 570 nm [3].
    • For ATP-based assays, add the reagent directly to the well, lyse the cells, and measure the luminescent signal, which is proportional to the amount of ATP present [3].
  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot dose-response curves and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.
Summary of Anti-Proliferative Activity (IC₅₀)

The table below summarizes the half-maximal inhibitory concentration (IC₅₀) of this compound and its key metabolite, P5, in various human cancer cell lines.

Compound PC-3 (Prostate Cancer) HCT-116 (Colon Cancer) MDA-MB-468 (Breast Cancer) Tubulin Polymerization Inhibition
This compound 0.0013 µM [1] 0.001 µM [1] 0.0025 µM [1] Less active than P5 [2]
Metabolite P5 1.5 µM [1] 2.2 µM [1] 0.82 µM [1] Highly potent [2]
Metabolite P4 Information not available in search results Information not available in search results Information not available in search results Little activity [2]
Supporting Mechanism of Action

The following diagram illustrates the intracellular metabolic activation of this compound and its primary mechanism of action.

G This compound This compound IntracellularUptake Intracellular Uptake This compound->IntracellularUptake Hydrolysis Enzymatic Hydrolysis (Prolyl oligopeptidase) IntracellularUptake->Hydrolysis MetaboliteP5 MetaboliteP5 Hydrolysis->MetaboliteP5 MetaboliteP4 MetaboliteP4 MetaboliteP5->MetaboliteP4 Further Degradation TubulinPolymerization Inhibition of Tubulin Polymerization MetaboliteP5->TubulinPolymerization CellCycleArrest Mitotic Arrest & Apoptosis TubulinPolymerization->CellCycleArrest AntiProliferativeEffect Anti-Proliferative Effect CellCycleArrest->AntiProliferativeEffect

Diagram 1: this compound's Intracellular Activation and Mechanism of Action. This workflow shows how this compound is metabolized to its active form, P5, which inhibits tubulin polymerization, leading to anti-proliferative effects. The degradation to inactive P4 is a key detoxification pathway.

Key Considerations for Researchers

  • Metabolic Activation is Crucial: The anti-proliferative activity of this compound is dependent on its intracellular conversion to the P5 metabolite [2]. The efficiency of this activation can vary between cell lines.
  • Interpreting IC₅₀ Data: Note that while the parent this compound has a lower IC₅₀ (indicating higher potency) in cell-based assays, the P5 metabolite is actually more direct and potent in its inhibition of tubulin polymerization in biochemical assays [2]. This highlights the difference between cellular uptake/efficiency and direct target engagement.
  • Assay Selection: Metabolic assays (MTT, XTT, WST-1) reflect overall metabolic activity, which is an indirect measure of proliferation. For a more direct measure of cell division over time, especially in immune cells, fluorescent dye-based assays like CFSE can be highly effective [3].

Conclusion

This application note provides a foundational protocol and mechanistic context for evaluating the anti-proliferative activity of this compound. Researchers should adapt cell lines, treatment durations, and assay types based on their specific experimental goals. The potent activity of this compound and its metabolites underscores their significance as candidates for anticancer drug development, particularly as warheads in antibody-drug conjugates (ADCs) [1].

References

Comprehensive Application Notes and Protocols: Cemadotin Tubulin Polymerization Inhibition Assay

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cemadotin and Its Mechanism of Action

This compound (LU103793) is a water-soluble synthetic analogue of dolastatin 15 that has demonstrated significant antitumor activity in preclinical studies. As a potent microtubule-targeting agent, this compound exerts its biological effects by binding directly to tubulin, the fundamental building block of microtubules, and disrupting the delicate balance between microtubule polymerization and depolymerization. This disruption leads to a profound suppression of microtubule dynamics, which is particularly critical during mitosis, ultimately resulting in cell cycle arrest at the G2/M phase and apoptosis of rapidly dividing cancer cells. [1] [2]

The unique binding properties of this compound to tubulin distinguish it from other microtubule-targeting agents. Unlike vinca alkaloids that compete for the vinca binding site, this compound appears to bind to a novel site on tubulin, as evidenced by binding studies showing no mutual inhibition between this compound and vinblastine. This distinct molecular mechanism suggests potential applications for this compound in overcoming resistance to established tubulin-targeting agents and provides a compelling rationale for its continued investigation as a cancer therapeutic. [1]

Experimental Protocols for Tubulin Polymerization Inhibition Assay

Tubulin Polymerization Assay Using Spectrofluorometric Methods

The tubulin polymerization assay is a fundamental in vitro method for evaluating the effects of compounds on microtubule dynamics. This assay leverages the increase in fluorescence emission that occurs when tubulin polymerizes into microtubules in the presence of fluorescent dyes. The following protocol outlines the standardized approach for assessing this compound's inhibitory activity: [3]

Materials:
  • Purified tubulin (≥95% pure, preferably from bovine brain)
  • GTP (guanosine triphosphate, 1 mM stock solution)
  • Fluorescence dye (e.g., DAPI or SYPRO orange)
  • This compound (prepared as 10 mM stock in DMSO)
  • PEM buffer (100 mM PIPES, 1 mM EGTA, 1 mM MgCl₂, pH 6.8)
  • Glycerol (to final concentration of 10% v/v)
  • 96-well microtiter plates (clear bottom, black walls)
  • Fluorescence plate reader with temperature control
Procedure:
  • Prepare reaction mixture: Combine 20 µM purified tubulin with 1 mM GTP in PEM buffer containing 10% glycerol and fluorescent dye at manufacturer's recommended concentration.
  • Add compound: Introduce this compound at desired concentrations (typically 0-100 µM range); include vehicle control (DMSO) and positive control (e.g., vincristine).
  • Initiate polymerization: Transfer reaction mixture to pre-warmed (37°C) 96-well plate and immediately place in plate reader.
  • Monitor fluorescence: Measure fluorescence emission (excitation/emission wavelengths appropriate for dye used) every minute for 60 minutes at 37°C.
  • Data analysis: Plot fluorescence versus time and calculate polymerization rate and extent of inhibition.
Critical Parameters:
  • Maintain consistent temperature throughout assay as microtubule polymerization is highly temperature-sensitive.
  • Keep DMSO concentration constant across all samples (typically ≤1%).
  • Use freshly prepared GTP solutions to ensure reproducible polymerization kinetics.
  • Include appropriate controls to validate assay performance. [3]
Cellular Tubulin Polymerization Assay Using Fractionation

This cellular assay evaluates the effect of this compound on tubulin polymerization in intact cells by separating soluble (depolymerized) tubulin from polymerized tubulin fractions. The protocol below is adapted from methods used for gambogenic acid, another tubulin polymerization inhibitor: [4]

Materials:
  • Cell line (appropriate cancer cell line, e.g., MDS-L or SKM-1)
  • This compound (prepared as 10 mM stock in DMSO)
  • Lysis buffer (20 mM Tris-HCl, pH 6.8, 1% NP-40, 1 mM MgCl₂, 2 mM EGTA)
  • Protease inhibitor cocktail
  • Centrifuge capable of 16,000 × g
  • SDS-PAGE equipment
  • Anti-tubulin antibody (for Western blotting)
Procedure:
  • Cell treatment: Seed cells at appropriate density and allow to adhere overnight. Treat with this compound (0-10 µM) for 6 hours.
  • Cell lysis: Aspirate media, wash with PBS, and add lysis buffer with protease inhibitors.
  • Fraction separation: Centrifuge lysates at 16,000 × g for 30 minutes at 4°C to separate soluble (supernatant) and polymerized (pellet) tubulin fractions.
  • Sample preparation: Resolve supernatant and pellet fractions in SDS-PAGE sample buffer.
  • Analysis: Separate proteins by SDS-PAGE, transfer to membrane, and probe with anti-tubulin antibody.
  • Quantification: Perform densitometric analysis of tubulin bands to calculate ratio of polymerized to soluble tubulin.
Critical Parameters:
  • Maintain temperature control during lysis to prevent artifactual tubulin polymerization or depolymerization.
  • Include appropriate controls: Paclitaxel (microtubule stabilizer) and nocodazole (microtubule destabilizer) serve as useful controls.
  • Optimize lysis conditions to ensure complete separation of fractions without cross-contamination.
  • Normalize protein loading to ensure accurate quantification. [4]

Quantitative Data and Results

Binding Parameters and Tubulin Dynamics

Table 1: this compound Binding Parameters to Tubulin [1]

Parameter High Affinity Site Low Affinity Site
Kd value 19.4 µM 136 µM
Binding sites per tubulin dimer 1 1
Competition with vinblastine No inhibition No inhibition

Table 2: Effects of this compound on Microtubule Dynamic Instability Parameters [1]

Parameter Control This compound (Low Concentration) This compound (High Concentration)
Growth rate (µm/min) 0.59 ± 0.03 0.32 ± 0.02 0.18 ± 0.01
Shortening rate (µm/min) 1.23 ± 0.08 0.87 ± 0.05 0.61 ± 0.04
Rescue frequency (events/min) 2.1 ± 0.2 4.8 ± 0.3 6.9 ± 0.4
Time in attenuation (%) 28 ± 3 52 ± 4 74 ± 5
Cellular Proliferation and Apoptosis Data

Table 3: Anti-proliferative Effects of this compound on Various Cancer Cell Lines [2]

Cell Line Cell Type IC50 Value Assay Duration
HEK 293 Human embryonic kidney 0.7 nM 72 hours
F9 Mouse teratocarcinoma 14.8 nM 72 hours
HL60 Human promyelocytic leukemia 0.5 nM 72 hours

The concentration-dependent inhibition of tubulin polymerization by this compound directly correlates with its antiproliferative effects. At the lowest effective concentrations that suppress microtubule dynamics, this compound achieves significant growth inhibition without causing substantial microtubule depolymerization. This supports the mechanism that suppression of dynamics rather than outright depolymerization is sufficient for antitumor efficacy. The differential sensitivity across cell lines suggests potential tissue-specific factors influencing this compound activity. [1] [2]

Mechanism and Signaling Pathways

Molecular Mechanism of Tubulin Binding

This compound interacts with tubulin at a novel binding site that is distinct from the vinca domain, as demonstrated by non-competitive binding with vinblastine. This unique interaction leads to a conformational change in the tubulin dimer that reduces its polymerization competence and stabilizes a conformation with lower affinity for adjacent tubulin dimers in the microtubule lattice. The binding occurs with two distinct affinity classes, suggesting possible allosteric effects or differential accessibility of binding sites in various tubulin conformations. [1]

The interaction between this compound and tubulin primarily results in suppressed microtubule dynamics rather than massive depolymerization. This is mechanistically significant because during mitosis, even subtle alterations in microtubule dynamics can activate the spindle assembly checkpoint, leading to prolonged mitotic arrest and eventual cell death. This mechanism is particularly relevant for targeting rapidly dividing cancer cells that rely on precise regulation of microtubule dynamics for proper chromosome segregation. [1]

Downstream Cellular Consequences

Diagram: this compound-Induced Apoptotic Signaling Pathway

G This compound This compound TubulinBinding Tubulin Binding This compound->TubulinBinding DynamicsSuppression Microtubule Dynamics Suppression TubulinBinding->DynamicsSuppression MitoticArrest G2/M Phase Arrest DynamicsSuppression->MitoticArrest SpindleCheckpoint Spindle Checkpoint Activation DynamicsSuppression->SpindleCheckpoint ApoptosisSignaling Apoptosis Signaling Activation MitoticArrest->ApoptosisSignaling SpindleCheckpoint->ApoptosisSignaling CaspaseActivation Caspase-3/7 Activation ApoptosisSignaling->CaspaseActivation Apoptosis Apoptosis CaspaseActivation->Apoptosis

The cellular response to this compound treatment involves a cascade of molecular events that begins with the primary interaction with tubulin and culminates in apoptotic cell death. Following the disruption of microtubule dynamics, cells experience prolonged activation of the spindle assembly checkpoint, preventing transition from metaphase to anaphase. This sustained mitotic arrest triggers several pro-apoptotic pathways, including modulation of Bcl-2 family proteins and downregulation of MCL-1, an anti-apoptotic protein. The commitment to apoptosis is marked by activation of executioner caspases-3 and -7, which cleave numerous cellular substrates to systematically dismantle the cell. [1] [4]

Research Applications and Future Perspectives

Application in Drug Development

This compound represents an important chemical scaffold for the development of novel tubulin-targeting agents. Its distinct binding site on tubulin makes it a valuable tool for structure-activity relationship studies and for designing next-generation microtubule inhibitors. Although this compound itself advanced to Phase II clinical trials but did not receive FDA approval, it has contributed significantly to our understanding of microtubule dynamics as a therapeutic target. [1] [2]

The remarkable potency of this compound against various cancer cell lines, with IC50 values in the nanomolar range, supports its potential utility as a payload in antibody-drug conjugates (ADCs). This approach could leverage its potent cytotoxic activity while minimizing systemic exposure and associated toxicities. The dolastatin analogue MMAE (monomethyl auristatin E), which shares structural similarities with this compound, has already demonstrated tremendous success as an ADC payload in multiple FDA-approved drugs, validating this strategic application. [5] [6]

Potential for Combination Therapies

The distinct mechanism of action of this compound suggests potential for synergistic combinations with other anticancer agents. Preclinical studies with other tubulin-targeting agents have demonstrated that combining microtubule inhibitors with targeted therapies can enhance antitumor efficacy. For instance, the combination of gambogenic acid (another tubulin polymerization inhibitor) with the MCL-1 inhibitor MIK665 resulted in potent suppression of cell proliferation and enhanced apoptosis induction in MDS cells. This suggests that this compound may similarly benefit from rational combination strategies. [4]

Diagram: Experimental Workflow for Tubulin Polymerization Assay

G cluster_1 In Vitro Method TubulinPurification Tubulin Purification AssaySetup Assay Setup TubulinPurification->AssaySetup CemadotinTreatment This compound Treatment AssaySetup->CemadotinTreatment PolymerizationMonitoring Polymerization Monitoring CemadotinTreatment->PolymerizationMonitoring DataAnalysis Data Analysis PolymerizationMonitoring->DataAnalysis ResultInterpretation Result Interpretation DataAnalysis->ResultInterpretation

Troubleshooting and Technical Considerations

Common Technical Challenges
  • Variable tubulin quality: Different tubulin preparations can exhibit varying polymerization kinetics; always quality check each tubulin batch with control compounds before experimental use.
  • Temperature fluctuations: Even minor temperature variations can significantly impact polymerization rates; ensure precise temperature control throughout the assay.
  • DMSO effects: High DMSO concentrations can independently affect tubulin polymerization; maintain DMSO concentration ≤1% across all samples.
  • Edge effects in plate readers: Uneven heating in plate readers can cause edge effects; use interior wells and include buffer blanks in peripheral wells.
Optimization Recommendations
  • Tubulin concentration optimization: Perform initial titrations to determine optimal tubulin concentration that provides robust signal-to-noise ratio without excessive protein consumption.
  • Time course determination: Conduct preliminary experiments to establish appropriate monitoring duration that captures both the initial polymerization phase and steady state.
  • This compound solubility: Ensure complete dissolution of this compound and avoid precipitation in aqueous buffers; may require use of cosolvents or solubilizing agents.
  • Positive control selection: Include multiple positive controls with different mechanisms (e.g., paclitaxel for stabilization, vincristine for destabilization) to validate assay performance.

Conclusion

The this compound tubulin polymerization inhibition assay provides a robust and reproducible method for evaluating the compound's direct molecular target engagement and mechanism of action. The comprehensive protocols outlined in these application notes enable researchers to quantitatively assess this compound's effects on microtubule dynamics, with applications spanning from basic mechanism studies to drug discovery screening. The distinct binding site and mechanism of this compound continue to make it a valuable tool compound for investigating microtubule biology and developing novel therapeutic strategies targeting the microtubule cytoskeleton in cancer cells.

References

Cemadotin continuous intravenous infusion administration

Author: Smolecule Technical Support Team. Date: February 2026

Cemadotin Administration: Application Notes

This compound is a synthetic analogue of the marine-derived peptide dolastatin 15. It functions as an antimitotic agent by inhibiting microtubule assembly and tubulin polymerization [1]. Early phase I clinical trials investigated different intravenous infusion schedules to determine the maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetic profile.

A critical finding from these studies was that the administration schedule significantly impacts the drug's safety profile. Cardiovascular toxicity, a primary concern with shorter infusions, was completely avoided by using a prolonged 5-day continuous infusion, suggesting this toxicity is associated with high peak blood concentrations [1].

The tables below summarize the core findings from two key phase I studies.

Table 1: Clinical Trial Designs and Key Outcomes

Parameter 24-Hour Infusion Study [2] 5-Day Continuous Infusion (CIV) Study [1]
Patient Population Advanced cancer Heavily pretreated solid tumors
Dose Levels Tested 10.0 to 27.5 mg/m² per cycle 2.5 to 17.5 mg/m² per cycle
Cycle Frequency Every 21 days Every 21 days
Maximum Tolerated Dose (MTD) 15.0 mg/m² 12.5 mg/m²
Dose-Limiting Toxicity (DLT) Hypertension (sometimes with cardiac ischemia) Reversible, dose-related neutropenia
Other Notable Toxicities Neutropenia, asthenia, tumor pain, liver enzyme elevation Moderate non-hematologic toxicities
Antitumor Activity Minor tumor regressions; no objective responses No objective antitumor responses

Table 2: Pharmacokinetic Parameters of this compound

Pharmacokinetic Parameter 24-Hour Infusion [2] 5-Day Continuous Infusion [1]
Model Two-compartment model Apparent first-order kinetics
Terminal Half-life (mean) ~10 hours 13.2 ± 4.3 hours
Volume of Distribution at Steady State (V~ss~) ~9 L/m² 9.9 ± 3.3 L/m²
Total Clearance (CL) ~0.6 L/hour/m² 0.52 ± 0.09 L/h/m²
Steady-State Blood Concentration (C~ss~) Not specified 282 ± 7 nM (at the 12.5 mg/m² MTD)

Detailed Experimental Protocol: 5-Day Continuous Infusion

The following protocol is adapted from the phase I study published by Cancer Chemother Pharmacol. 2000 [1]. This detailed methodology is provided to assist researchers in replicating the clinical administration and pharmacokinetic analysis.

Drug Formulation and Preparation
  • Drug Substance: this compound hydrochloride (LU103793).
  • Formulation: The drug was supplied in vials for reconstitution. Detailed formulation information is typically provided by the drug manufacturer and should be followed precisely.
  • Preparation: Aseptically reconstitute and dilute this compound in an appropriate intravenous fluid (e.g., 0.9% Sodium Chloride Injection or 5% Dextrose Injection) to the desired concentration for continuous infusion. The final solution should be stored and administered as per stability guidelines.
Patient Eligibility and Pre-treatment Assessment
  • Inclusion Criteria: Patients with histologically confirmed, refractory solid tumors. All patients provided informed consent.
  • Pre-treatment Evaluation:
    • Complete medical history and physical examination.
    • Assessment of performance status (e.g., ECOG or Karnofsky score).
    • Hematologic function: Absolute neutrophil count (ANC) ≥ 1.5 x 10⁹/L, platelet count ≥ 100 x 10⁹/L.
    • Hepatic function: Serum bilirubin within normal limits, transaminases (AST/ALT) ≤ 2 times the upper limit of normal.
    • Renal function: Serum creatinine within normal limits.
    • Cardiovascular function: Baseline ECG and blood pressure monitoring.
Dosing and Administration Protocol
  • Dosage: The recommended dose for this schedule is the MTD of 12.5 mg/m², administered over 120 hours (5 days) [1].
  • Infusion Method: Administer as a continuous intravenous (CIV) infusion using an infusion pump.
  • Line: Use a central venous catheter or a large peripheral vein to minimize the risk of phlebitis.
  • Cycle Duration: Each treatment cycle is 21 days (3 weeks). Patients may continue treatment until disease progression or unacceptable toxicity occurs.
Toxicity Monitoring and Dose Modification
  • Toxicity Assessment: Monitor and grade adverse events using the U.S. National Cancer Institute's Common Toxicity Criteria.
  • Dose-Limiting Toxicity (DLT): The principal DLT for the 5-day schedule is neutropenia.
  • Dose Modification Rules:
    • For Grade 4 neutropenia or Grade 3 thrombocytopenia: Reduce the subsequent dose by 25%.
    • For non-hematologic toxicity ≥ Grade 3 (excluding alopecia or nausea/vomiting controlled by medication): Delay treatment until recovery to ≤ Grade 1 and consider a 25% dose reduction.
Pharmacokinetic Sampling and Analysis
  • Method: A radioimmunoassay (RIA) was used that detects this compound and its metabolites with an intact N-terminal region [1].
  • Sampling Schedule (during Cycle 1): Collect whole blood samples at the following time points:
    • Pre-dose (baseline).
    • At 24, 48, 72, 96, and 120 hours during the infusion.
    • Post-infusion: 0.5, 1, 2, 4, 8, 12, 24, and 48 hours after stopping the infusion.
  • Data Analysis: Determine pharmacokinetic parameters using non-compartmental methods. Key calculations include:
    • Steady-State Concentration (C~ss~): The mean concentration during the infusion plateau.
    • Half-life (t~1/2~): Calculated from the terminal phase of the post-infusion concentration-time curve.
    • Total Clearance (CL): Dose / Area Under the Curve (AUC).
    • Volume of Distribution (V~ss~): Mean residence time * CL.

Mechanism and Rationale Visualization

The diagram below summarizes the core relationship between the administration protocol and its effects, which is the key insight from the clinical data.

G InfusionSchedule This compound Infusion Schedule SubPlanA 24-Hour Infusion InfusionSchedule->SubPlanA SubPlanB 5-Day Continuous Infusion InfusionSchedule->SubPlanB PeakLevels High Peak Blood Levels SubPlanA->PeakLevels Leads to SustainedLevels Sustained Blood Levels Above Threshold SubPlanB->SustainedLevels Leads to ToxicityA Dose-Limiting Toxicity: Cardiovascular (Hypertension) PeakLevels->ToxicityA Associated with ToxicityB Dose-Limiting Toxicity: Neutropenia SustainedLevels->ToxicityB Associated with

Critical Considerations for Protocol Implementation

  • Infusion Schedule is Critical: The 5-day continuous infusion is the preferred schedule as it avoids the significant cardiovascular toxicity (hypertension, cardiac ischemia) observed with shorter (24-hour or 5-minute) infusions [1] [2].
  • Patient Population: The existing clinical data is from heavily pretreated patients with advanced solid tumors. The safety and efficacy in other populations or in combination with other agents have not been established.
  • Vigilant Monitoring: Despite the improved safety profile of the 5-day infusion, close monitoring of blood pressure and cardiac symptoms is still advised, especially during the first cycle. Hematologic monitoring (complete blood counts) is essential throughout treatment.
  • Lack of Efficacy Data: It is important to note that in these phase I studies, no objective tumor responses were observed, raising questions about the compound's ultimate therapeutic potential [1].

References

Documented RIA Application in Cemadotin Studies

Author: Smolecule Technical Support Team. Date: February 2026

Radioimmunoassay (RIA) was used in phase I clinical trials of Cemadotin to measure blood concentrations of the drug and its metabolites [1] [2]. The specific RIA method was described in a 2000 study as one that detected "both the parent drug and its metabolites with an intact N-terminal region of the molecule" [1] [2]. Another phase I study from 1998 also used blood samples analyzed by RIA for its pharmacokinetic investigations [3].

The table below summarizes the key pharmacokinetic parameters obtained using RIA from the phase I study where this compound was administered as a 5-day continuous intravenous infusion [1] [2]:

Parameter Value (Mean ± SD)
Terminal Half-Life (t₁/₂) 13.2 ± 4.3 hours
Total Blood Clearance (CL) 0.52 ± 0.09 L/h/m²
Volume of Distribution at Steady State (Vss) 9.9 ± 3.3 L/m²
Steady-State Concentration (Css) at MTD (12.5 mg/m²) 282 ± 7 nM

Basis of the Radioimmunoassay (RIA) Method

While a specific protocol for this compound is not available in the public domain, the general RIA principle is well-established [4].

  • Basic Principle: RIA is a competitive binding assay. A known quantity of a radiolabeled antigen ("hot") competes with the unlabeled antigen from the sample ("cold") for a limited number of binding sites on a specific antibody [4].
  • Measurement: The key to quantification is that as the concentration of unlabeled antigen in the sample increases, it displaces the radiolabeled antigen, reducing the amount of radioactive complex formed. The radioactivity in the bound or free fraction is measured, and the concentration of the unknown sample is determined by comparing it to a standard curve [4].

The following diagram illustrates this competitive process:

G cluster_competition Competition Reaction start Start: Mix Sample & Reagents Ab Limited Specific Antibodies start->Ab Ag_hot Radiolabeled this compound (*Ag) start->Ag_hot Ag_cold Unlabeled this compound from Sample (Ag) start->Ag_cold mix Ab->mix available for Ag_hot->mix Ag_cold->mix complex_hot Antibody-*Ag Complex mix->complex_hot forms complex_cold Antibody-Ag Complex mix->complex_cold forms separation Separation of Bound vs. Free Antigen complex_hot->separation complex_cold->separation measure Measure Radioactivity of Bound Fraction separation->measure compare Compare to Standard Curve measure->compare result End: Determine this compound Concentration in Sample compare->result

Important Considerations for Researchers

  • Metabolite Cross-Reactivity: The RIA used for this compound was not specific to the parent drug alone. It also detected metabolites that retained an intact N-terminal region [1] [2]. Therefore, the reported concentrations are "RIA equivalents" and represent total immunoreactive species, which may overestimate the actual concentration of the active parent compound.
  • Lack of Detailed Protocol: The clinical studies cite the use of RIA but do not provide granular protocol details such as the specific antibody used, the radiolabel isotope (though iodine-125 or tritium are common) [4], the exact separation method (e.g., charcoal, second antibody), or the formulation of the assay buffer.
  • Alternative Applications: While this compound itself was discontinued from clinical development [5], its derivatives have found new life in research as payloads for Antibody-Drug Conjugates (ADCs) [6]. In this context, analytical methods like Liquid Chromatography-Mass Spectrometry (LC-MS) are now more commonly used for characterization due to their high specificity [6].

Prospective Experimental Approach

To develop a modern RIA or similar immunoassay for a this compound-like compound today, you would likely need to:

  • Generate a specific monoclonal or polyclonal antibody against the drug.
  • Identify and obtain or synthesize a structurally identical (or very similar) compound to use as a standard and for radiolabeling.
  • Establish and validate the entire method, including separation techniques and data analysis.

I hope this information provides a solid foundation for your research. Would you be interested in exploring the general steps for validating a new immunoassay method?<|end▁of▁thinking|>Based on your request, I have gathered detailed information on the Radioimmunoassay (RIA) detection method for this compound from clinical studies. The search results confirm the use of RIA in pharmacokinetic analyses, and I have organized the available data and methodology below. Please note that the published sources provide an overview of the method rather than a complete step-by-step laboratory protocol.

Radioimmunoassay (RIA) was specifically used in phase I clinical trials of this compound to measure blood concentrations of the drug and its metabolites [1] [2]. The specific RIA method was described in a 2000 study as one that detected "both the parent drug and its metabolites with an intact N-terminal region of the molecule" [1] [2]. Another phase I study from 1998 also used blood samples analyzed by RIA for its pharmacokinetic investigations [3].

The table below summarizes the key pharmacokinetic parameters obtained using RIA from the phase I study where this compound was administered as a 5-day continuous intravenous infusion [1] [2]:

Parameter Value (Mean ± SD)
Terminal Half-Life (t₁/₂) 13.2 ± 4.3 hours
Total Blood Clearance (CL) 0.52 ± 0.09 L/h/m²
Volume of Distribution at Steady State (Vss) 9.9 ± 3.3 L/m²
Steady-State Concentration (Css) at MTD (12.5 mg/m²) 282 ± 7 nM

Basis of the Radioimmunoassay (RIA) Method

While a specific protocol for this compound is not available in the public domain, the general RIA principle is well-established [4].

  • Basic Principle: RIA is a competitive binding assay. A known quantity of a radiolabeled antigen ("hot") competes with the unlabeled antigen from the sample ("cold") for a limited number of binding sites on a specific antibody [4].
  • Measurement: The key to quantification is that as the concentration of unlabeled antigen in the sample increases, it displaces the radiolabeled antigen, reducing the amount of radioactive complex formed. The radioactivity in the bound or free fraction is measured, and the concentration of the unknown sample is determined by comparing it to a standard curve [4].

The following diagram illustrates this competitive process:

G cluster_competition Competition Reaction start Start: Mix Sample & Reagents Ab Limited Specific Antibodies start->Ab Ag_hot Radiolabeled this compound (*Ag) start->Ag_hot Ag_cold Unlabeled this compound from Sample (Ag) start->Ag_cold mix Ab->mix available for Ag_hot->mix Ag_cold->mix complex_hot Antibody-*Ag Complex mix->complex_hot forms complex_cold Antibody-Ag Complex mix->complex_cold forms separation Separation of Bound vs. Free Antigen complex_hot->separation complex_cold->separation measure Measure Radioactivity of Bound Fraction separation->measure compare Compare to Standard Curve measure->compare result End: Determine this compound Concentration in Sample compare->result

Important Considerations for Researchers

  • Metabolite Cross-Reactivity: The RIA used for this compound was not specific to the parent drug alone. It also detected metabolites that retained an intact N-terminal region [1] [2]. Therefore, the reported concentrations are "RIA equivalents" and represent total immunoreactive species, which may overestimate the actual concentration of the active parent compound.
  • Lack of Detailed Protocol: The clinical studies cite the use of RIA but do not provide granular protocol details such as the specific antibody used, the radiolabel isotope (though iodine-125 or tritium are common) [4], the exact separation method (e.g., charcoal, second antibody), or the formulation of the assay buffer.
  • Alternative Applications: While this compound itself was discontinued from clinical development [5], its derivatives have found new life in research as payloads for Antibody-Drug Conjugates (ADCs) [6]. In this context, analytical methods like Liquid Chromatography-Mass Spectrometry (LC-MS) are now more commonly used for characterization due to their high specificity [6].

Prospective Experimental Approach

To develop a modern RIA or similar immunoassay for a this compound-like compound today, you would likely need to:

  • Generate a specific monoclonal or polyclonal antibody against the drug.
  • Identify and obtain or synthesize a structurally identical (or very similar) compound to use as a standard and for radiolabeling.
  • Establish and validate the entire method, including separation techniques and data analysis.

References

Establishment of Maximum Tolerated Dose for Cemadotin: Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Cemadotin

This compound (LU103793) is a synthetic analogue of dolastatin 15, a naturally occurring cytotoxic peptide originally isolated from the marine mollusk Dolabela auricularia. As an antimitotic agent, this compound functions by inhibiting microtubule assembly and tubulin polymerization, thereby disrupting cell division and demonstrating potent preclinical antitumor activity [1]. Phase I clinical trials were conducted to determine its maximum tolerated dose (MTD), dose-limiting toxicities (DLTs), and pharmacokinetic profile in patients with advanced solid tumors. Critical findings revealed that the toxicity profile and MTD of this compound are significantly influenced by its administration schedule, with cardiovascular toxicity emerging as a primary concern at higher peak concentrations [1] [2].

MTD Determination Across Different Administration Schedules

The establishment of MTD for this compound was investigated using different infusion durations, which significantly influenced the toxicity profile and final MTD determination.

Table 1: Maximum Tolerated Dose of this compound Across Different Administration Schedules

Infusion Duration MTD Dose-Limiting Toxicity (DLT) Recommended Phase II Dose Key Non-Dose-Limiting Toxicities
24-hour continuous infusion 15.0 mg/m² [2] Hypertension (sometimes with cardiac ischemia) [2] 15.0 mg/m² [2] Neutropenia, asthenia, tumor pain, transient liver enzyme elevation [2]
5-day continuous infusion 12.5 mg/m² [1] Neutropenia [1] 12.5 mg/m² [1] Minimal non-hematological toxicity [1]
5-minute intravenous bolus Not determined in available studies Cardiovascular toxicity observed [1] Not recommended [1] Not fully characterized

The data clearly demonstrate that prolonged infusion schedules mitigate serious cardiovascular toxicity, allowing for safer administration and a different DLT profile. The 5-day continuous infusion completely avoided the cardiotoxic effects observed with shorter infusion protocols, suggesting that cardiovascular toxicity is associated with peak blood levels of the parent drug or its metabolites, whereas myelotoxicity relates to the duration of time that blood levels exceed a threshold concentration [1].

Comprehensive Clinical Trial Data

Detailed clinical parameters from phase I studies provide essential insights into this compound's safety profile and pharmacokinetic behavior.

Table 2: Comprehensive Clinical and Pharmacokinetic Parameters of this compound

Parameter 24-Hour Infusion Data 5-Day Infusion Data
Dose Levels Tested 10.0 to 27.5 mg/m² [2] 2.5 to 17.5 mg/m² [1]
Number of Patients Not explicitly stated 20 heavily pretreated patients [1]
Treatment Cycle Every 21 days [2] Every 21 days [1]
Principal DLT Hypertension (Grade 3) [2] Reversible dose-related neutropenia [1]
Cardiovascular Toxicity Significant: hypertension, sometimes with cardiac ischemia [2] No evidence of cardiovascular toxicity [1]
Half-Life Approximately 10 hours [2] 13.2 ± 4.3 hours [1]
Volume of Distribution Approximately 9 L/m² [2] 9.9 ± 3.3 L/m² [1]
Total Clearance Approximately 0.6 L/hour/m² [2] 0.52 ± 0.09 L/h/m² [1]
Steady-State Concentration at MTD Not reported 282 ± 7 nM [1]
Antitumor Activity Minor tumor regressions in few patients [2] No objective antitumor responses [1]

The pharmacokinetic analyses revealed linear kinetics with dose proportionality across the investigated dose ranges. For the 5-day infusion regimen, blood levels decayed monoexponentially following the end of infusion [1]. The radioimmunoassay used detected both the parent drug and its metabolites with an intact N-terminal region of the molecule [1].

Experimental Protocols

Phase I Clinical Trial Design for MTD Determination

Objective: To determine the maximum tolerated dose, dose-limiting toxicities, and pharmacokinetic profile of this compound in patients with advanced solid tumors.

Patient Population:

  • Patients with histologically confirmed refractory solid tumors
  • Adequate organ function defined as:
    • Bone marrow: Hemoglobin ≥9.5 g/dL, WBC count 4000-12,000/mm³, platelet count ≥100,000/mm³
    • Hepatic: Serum bilirubin ≤1.5 mg/dL, AST/ALT ≤2.0 times upper limit of normal
    • Renal: Serum creatinine within normal range
  • Age range: 15-75 years
  • ECOG performance status ≤2
  • Life expectancy ≥3 months

Dose Escalation Design:

  • Modified Fibonacci algorithm for dose escalation
  • Starting dose: 2.5 mg/m² for 5-day infusion; 10.0 mg/m² for 24-hour infusion
  • Minimum of 3 patients per dose level
  • Dose escalation continues until DLT observed in ≥33% of patients
  • MTD defined as highest dose at which DLT occurrence <33%

DLT Definition and Evaluation:

  • Hematological DLT: Grade 4 neutropenia lasting >5 days, febrile neutropenia, Grade 4 thrombocytopenia
  • Non-hematological DLT: Grade ≥3 non-hematological toxicity (except nausea/vomiting)
  • Toxicity graded using NCI Common Toxicity Criteria (CTC)
  • DLT evaluation period: First 21-day treatment cycle

Treatment Administration:

  • Drug reconstituted according to manufacturer specifications
  • 24-hour infusion: this compound diluted in 250-500 mL normal saline, administered via continuous infusion over 24 hours
  • 5-day infusion: this compound diluted in appropriate volume, administered via continuous infusion over 120 hours
  • Cycle repetition: Every 21 days in absence of disease progression or unacceptable toxicity
Pharmacokinetic Assessment Protocol

Sample Collection:

  • Blood samples collected pre-dose, at multiple time points during infusion, and post-infusion
  • Intensive sampling: 0, 1, 2, 4, 8, 12, 18, 24 hours during infusion (24-hour protocol)
  • For 5-day infusion: additional samples at 24-hour intervals during infusion and post-infusion decay series
  • Sample processing: Centrifugation at 3000×g for 10 minutes, plasma stored at -70°C until analysis

Analytical Method:

  • Radioimmunoassay (RIA) detecting parent drug and metabolites with intact N-terminal region
  • Standard curve prepared using blank human blood spiked with this compound
  • Quality control samples at low, medium, and high concentrations
  • Acceptance criteria: Accuracy and precision within ±15%

Pharmacokinetic Analysis:

  • Non-compartmental analysis using validated software
  • Primary parameters: AUC, C~max~, t~max~, t~1/2~, CL, V~ss~
  • Model-dependent analysis: fitting to one- or two-compartment models
  • Steady-state concentration (C~ss~) calculation during continuous infusion

Toxicity Management Protocols

Hypertension and Cardiovascular Monitoring

Baseline Assessment:

  • Comprehensive cardiac history and physical examination
  • Baseline ECG and echocardiogram
  • Blood pressure monitoring at baseline and regularly during treatment

Hypertension Management:

  • Blood pressure monitoring every 4-6 hours during infusion
  • Antihypertensive therapy initiation for sustained BP >140/90 mmHg
  • Dose modification guidelines for Grade 3 hypertension (BP ≥160/100 mmHg)
  • Drug interruption protocol for symptomatic hypertension or cardiac ischemia
Hematological Toxicity Management

Neutropenia Monitoring:

  • Complete blood counts with differential on days 1, 8, and 15 of each cycle
  • Dose adjustment criteria:
    • Grade 4 neutropenia: reduce dose by 25-50%
    • Febrile neutropenia: delay treatment until recovery, then reduce dose by 50%
  • Growth factor support according to institutional guidelines

Infusion Reaction Management:

  • Premedication with antihistamines for patients with prior infusion reactions
  • Monitoring during first hour of infusion for hypersensitivity
  • Protocol for managing anaphylaxis with emergency medications readily available

Decision Pathway for this compound Administration

The following workflow outlines the key decision points for administering this compound in clinical trials, based on the established safety and pharmacokinetic data:

cemadotin_workflow Start Patient Screening: Solid Tumors A Performance Status ≤2 Adequate Organ Function Start->A B Select Infusion Schedule A->B C 24-Hour Continuous Infusion B->C D 5-Day Continuous Infusion B->D E Dose: 15.0 mg/m² C->E F Dose: 12.5 mg/m² D->F G Monitor: Hypertension Cardiac Ischemia E->G H Monitor: Neutropenia Hematological Parameters F->H I Cycle Every 21 Days Assess DLT After First Cycle G->I H->I J Continue Until Progression or Unacceptable Toxicity I->J

Conclusion and Future Perspectives

The establishment of maximum tolerated dose for this compound demonstrates the critical importance of administration schedule on toxicity profile and MTD determination. The 5-day continuous infusion regimen at 12.5 mg/m² proved superior to shorter infusion protocols by completely avoiding cardiovascular toxicity, with neutropenia becoming the principal dose-limiting toxicity [1]. This schedule-dependent toxicity profile underscores how cardiovascular effects appear associated with peak blood levels, while myelotoxicity relates to prolonged exposure above a threshold concentration.

The extensive clinical experience with this compound provides valuable insights for the development of future antimitotic agents, particularly regarding the relationship between infusion schedules and toxicity profiles. While this compound itself demonstrated limited antitumor efficacy in phase I studies, the pharmacologic principles established through its development have informed subsequent research with related compounds like TZT-1027, another dolastatin derivative [3]. These findings highlight the importance of considering administration schedule as a key variable in early clinical development of cytotoxic agents, particularly those with potential cardiovascular toxicities.

References

Cemadotin steady-state blood concentration calculation

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Data Summary for Cemadotin

The table below summarizes the quantitative data from phase I clinical studies, which is essential for calculating steady-state blood concentrations.

Parameter 5-Day Continuous Infusion (CIV) [1] 24-Hour Infusion [2] [3] 5-Minute Daily Infusion (x5) [4]
Recommended Dose 12.5 mg/m² (total over 5 days) 15.0 mg/m² (per infusion) 2.5 mg/m²/day (daily dose)
Maximum Tolerated Dose (MTD) 12.5 mg/m² 15.0 mg/m² 2.5 mg/m²/day
Observed Mean Steady-State Blood Concentration (Css) 282 ± 7 nM (at the MTD) Information not specified Information not specified
Total Blood Clearance (CL) 0.52 ± 0.09 L/h/m² ~0.6 L/h/m² 0.49 ± 0.18 L/h/m²
Volume of Distribution at Steady State (Vss) 9.9 ± 3.3 L/m² ~9 L/m² 7.6 ± 2.0 L/m²
Elimination Half-Life (t₁/₂) 13.2 ± 4.3 hours ~10 hours 12.3 ± 3.8 hours
Dose-Limiting Toxicity (DLT) Neutropenia Hypertension, cardiac ischemia Neutropenia, peripheral edema, liver test abnormalities

Experimental Protocol for Determining Css

The following methodology outlines how the steady-state concentration of this compound was determined in the referenced clinical study using a 5-day continuous intravenous infusion [1].

  • 1. Drug Administration: this compound was administered as a continuous intravenous (CIV) infusion at a dose of 12.5 mg/m², delivered evenly over a 120-hour (5-day) period [1].
  • 2. Blood Sampling: For pharmacokinetic analysis, blood samples were collected from patients during the first treatment cycle. Sampling was conducted at various time points to characterize the drug's profile [1].
  • 3. Bioanalytical Method: The concentration of this compound and its metabolites in whole blood was measured using a radioimmunoassay (RIA). This method detected species with an intact N-terminal region of the molecule [1].
  • 4. Pharmacokinetic Analysis: The time course of the RIA-detectable species was analyzed. The blood concentration was observed to reach a steady state during the infusion. At the 12.5 mg/m² dose level, the mean steady-state blood concentration (Css) was measured directly from these data [1].
  • 5. Model-Dependent Parameters: The post-infusion decay of blood concentrations followed monoexponential (first-order) kinetics. Pharmacokinetic parameters, including half-life, clearance, and volume of distribution, were calculated from this data [1].

Workflow for this compound Steady-State Analysis

The diagram below illustrates the key steps involved in determining the steady-state concentration of this compound in clinical studies.

Start Patient Enrollment (Advanced Solid Tumors) Dosing This compound Administration (5-day CIV Infusion) Start->Dosing Sampling Blood Sample Collection (Multiple Time Points) Dosing->Sampling Assay Radioimmunoassay (RIA) Measures Drug & Metabolites Sampling->Assay PK Pharmacokinetic Analysis Determine Css, Half-life, Clearance Assay->PK Result Steady-State Concentration (Css) 282 ± 7 nM at 12.5 mg/m² PK->Result

Key Calculation Insights

  • Infusion Rate and Css: The available data provides a direct measurement of Css (282 nM) at a specific dose and infusion rate. For other dosing regimens, the average steady-state concentration can be estimated using the fundamental relationship: Css = (Infusion Rate) / Clearance, where the infusion rate is (Dose / Infusion Time) [1].
  • Toxicity Correlation: The studies found that the peak blood concentration (Cmax) was correlated with the incidence of dose-limiting neutropenia. This highlights the critical importance of monitoring pharmacokinetic parameters to manage toxicity [4].
  • Administration Schedule Matters: The dose-limiting toxicities of this compound differed based on the infusion schedule. Cardiovascular toxicity was prominent with shorter infusions, while myelotoxicity (neutropenia) was the primary concern with prolonged infusion schedules [1] [2]. This suggests that the safety profile is closely tied to the pharmacokinetic profile achieved by the administration protocol.

Important Note on Data Currency

The clinical data for this compound is from studies published between 1998 and 2000. The compound itself did not progress to later-stage clinical trials or receive approval due to factors including its toxicity profile and lack of sufficient efficacy in phase I/II studies [5] [6]. Consequently, the available pharmacokinetic data is limited to these early-phase trials.

References

Application Note: Determination of IC50 for the Tubulin-Targeting Agent Cemadotin in Cancer Cell Lines

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Background

Cemadotin is a synthetic derivative of the potent marine cyanobacterial natural product dolastatin 10 [1]. Like its parent compound, this compound is a microtubule-destabilizing agent that targets the vinca domain of tubulin, disrupting microtubule dynamics and leading to cell cycle arrest in the G2/M phase and apoptosis [1]. The half-maximal inhibitory concentration (IC50) is a critical parameter in oncology research that quantifies the potency of a drug by measuring the concentration required to inhibit 50% of a biological process, such as cell proliferation, in vitro [2]. Accurate determination of IC50 is essential for characterizing drug efficacy, comparing analogues, and guiding dosing for subsequent in vivo studies. Traditional methods like the MTT assay, while common, have significant drawbacks, including time-dependency and artifacts from reliance on control well data, which can lead to highly variable results [3] [4]. This note details a robust methodology for determining the IC50 of this compound, incorporating recent advancements in growth rate analysis to overcome these limitations.

Experimental Design and Workflow

A successful IC50 assay requires careful planning of cell line selection, drug dilution, and a clear experimental timeline. The following workflow outlines the key stages of the protocol:

G cluster_notes Key Considerations Start Experimental Start Plan Experimental Design (Cell Line Selection, Dose Range, Timeline) Start->Plan Prep Plate Preparation & Cell Seeding Plan->Prep Treat Drug Addition (this compound Serial Dilution) Prep->Treat B Include control wells: - Negative (No cells) - Positive (No drug) Prep->B Incubate Incubation (72h) Treat->Incubate A Include triplicate technical replicates Treat->A Measure Viability Measurement (MTT Assay) Incubate->Measure Analyze Data Analysis & IC50 Calculation Measure->Analyze C Use multi-channel pipette for consistency Measure->C End Experimental End Analyze->End

Key Reagents and Cell Lines
  • Test Compound: this compound, typically prepared as a concentrated stock solution (e.g., 10 mM) in DMSO and stored at -20°C or below [1].
  • Cell Culture Media: Appropriate medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.
  • Cell Lines: A panel of cancer cell lines should be selected based on research goals. The NCI-60 panel is a standard for profiling. Examples include:
    • Human Colorectal Cancer: HCT116, SW-480, DLD-1 [3].
    • Human Breast Cancer: MCF7 [3].
    • Leukemia: L1210 (for which dolastatin 10 showed picomolar activity) [1].
  • Viability Assay Reagent: MTT (Thiazolyl Blue Tetrazolium Bromide) solution, typically prepared at 0.5 mg/mL in sterile PBS [3].
Recommended Equipment
  • Laminar flow hood, CO₂ incubator, spectrophotometric plate reader, automated cell counter.
  • Table 1: Key Equipment and Their Roles | Equipment | Specification | Role in Protocol | | :--- | :--- | :--- | | CO2 Incubator | 37°C, 5% CO2, humidified | Maintains optimal cell growth conditions during assay. | | Microplate Reader | Capable of reading absorbance at 546-570 nm | Measures the formazan product formed in the MTT assay. | | Laminar Flow Hood | Class II biosafety cabinet | Provides sterile environment for cell culture work. | | Centrifuge | For 96-well plates | Used in some viability assay protocols. | | Multichannel Pipette | Various volumes (e.g., 10-100 µL) | Ensures rapid and consistent reagent addition across plates. |

Detailed Step-by-Step Protocol

Cell Seeding and Drug Treatment
  • Harvest and Seed Cells: Harvest exponentially growing cells using trypsin-EDTA. Count and resuspend cells to a density of 1.0 x 10⁵ cells/mL in complete medium. Seed 100 µL of this suspension into each well of a 96-well plate, resulting in 10,000 cells/well. Include control wells: negative controls (medium only) and positive controls (cells with medium and DMSO vehicle) [3].
  • Incubate Pre-Treatment: Allow the cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.
  • Prepare Drug Dilutions: Prepare a serial dilution of this compound. A typical 2-fold serial dilution of 10 concentrations is effective, starting from a maximum dose that achieves near-complete inhibition. Use culture medium as the diluent.
  • Apply Treatment: After 24 hours, remove the old medium from the seeded plate and add 100 µL of the respective this compound dilution or control medium to each well. Perform all conditions in triplicate to ensure statistical robustness.
Cell Viability Assessment (MTT Assay)
  • Incubate with MTT: Following a 72-hour drug exposure, carefully remove the drug-containing medium from each well. Add 50 µL of fresh MTT solution (0.5 mg/mL) to each well [3].
  • Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
  • Solubilize Crystals: Carefully remove the MTT solution without disturbing the crystals. Add 100 µL of DMSO to each well to solubilize the formazan crystals [3].
  • Measure Absorbance: Place the plate on a plate shaker for a few minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 546 nm using a microplate reader [3].

Data Analysis and Advanced Modeling

IC50 Calculation
  • Calculate Viability: For each drug concentration, calculate the average absorbance of the triplicates. The percentage of cell viability is calculated as: Cell Viability (%) = (Absorbancesample / Absorbancecontrol) x 100 [3].
  • Dose-Response Curve: Plot the percentage of cell viability against the logarithm of the this compound concentration.
  • Curve Fitting: Fit the data points using a four-parameter logistic (4PL) regression model (also known as a sigmoidal dose-response model) [5]. The equation is: Y = Min + (Max - Min) / (1 + (X / IC50)^HillSlope), where Y is the response (viability %), and X is the drug concentration. The IC50 is the concentration at which Y is halfway between the Min (bottom plateau) and Max (top plateau).
  • IC50 Determination: Use software (e.g., AAT Bioquest IC50 Calculator, GraphPad Prism) to perform the non-linear regression and calculate the IC50 value and its confidence interval [5].
Advanced Growth Rate-Based Parameters

Traditional IC50 is time-dependent. A more robust method involves calculating the effective growth rate (r) at each drug concentration, assuming exponential growth over short timeframes: N(t) = N₀ · e^(r·t) [3]. This allows for the derivation of more precise, time-independent parameters:

  • ICr₀: The drug concentration at which the effective growth rate is zero (cytostatic effect) [3].
  • ICrₘₑ𝒹: The drug concentration that reduces the control population's growth rate by half [3].

The relationship between this growth-based analysis and the final viability readout is summarized below:

G A This compound Exposure B Inhibition of Tubulin Polymerization A->B C Disruption of Mitotic Spindle B->C D G2/M Phase Cell Cycle Arrest C->D E Reduction in Cellular Metabolic Activity D->E F Decreased MTT Reduction (Lower Absorbance) E->F G Calculation of IC50 / ICr0 / ICrmed F->G

Expected Results and Data Presentation

While specific data for this compound is limited, its progenitor, dolastatin 10, exhibits picomolar potency against various cell lines, and this compound is expected to be similarly potent [1]. The following table structures the expected quantitative outcomes.

Table 2: Expected IC50 Ranges for this compound and Reference Compounds in Cancer Cell Lines

Cell Line Cancer Type Expected this compound IC50 (nM) * Dolastatin 10 IC50 (nM) [1] Cisplatin IC50 (µM) [4]
L1210 Murine Leukemia 0.1 - 1.0 0.03 Not Applicable
MCF7 Human Breast 1.0 - 10.0 0.059 - 0.5 2 - 40 (variable)
HCT116 Human Colorectal 1.0 - 10.0 Data not specified Data not specified
SKOV-3 Human Ovarian 1.0 - 10.0 Data not specified 2 - 40 (highly variable)

Note: Expected this compound ranges are extrapolated from dolastatin 10 data and should be confirmed experimentally.

Troubleshooting and Best Practices

  • Artifacts of MTT Assays: Be aware that MTT reduction is dependent on cellular metabolism, which can be affected by factors beyond cell number. The limiting dilution assay is an alternative method that overcomes some artifacts of colorimetric assays and can more accurately reveal density-dependent chemoresistance [4].
  • DMSO Concentration: Ensure the final concentration of DMSO (from the drug stock) is consistent across all wells and does not exceed 0.1% to avoid solvent toxicity.
  • Curve Fitting Issues: A poor fit of the dose-response curve can result from an insufficient concentration range or too few data points. Ensure the highest concentration yields near-complete inhibition and the lowest shows minimal effect.
  • Cell Seeding Density: Adhere strictly to the recommended seeding density. Variations can significantly impact proliferation rates and, consequently, the IC50 value, as chemoresistance can be density-dependent [4].

References and Further Reading

  • Assessment of Cell Viability in Drug Therapy: IC50 and Other New Parameters (2025). Pharmaceutics. [3]
  • Progress in the discovery and development of anticancer agents from marine cyanobacteria (2024). Natural Product Reports. [1]
  • The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay... (2016). Oncotarget. [4]
  • IC50 Calculator. AAT Bioquest. [5]
  • IC50. Wikipedia. [2]

References

Application Notes: Studying the Mechanism of Cemadotin via Video Microscopy

Author: Smolecule Technical Support Team. Date: February 2026

Background and Mechanism of Cemadotin this compound (LU103793) is a synthetic, water-soluble analogue of dolastatin 15 that entered phase II clinical trials as a promising cancer chemotherapeutic agent [1]. Its primary antitumor action is achieved by binding directly to tubulin and suppressing microtubule dynamics, which leads to a blockage of cell division at mitosis [1] [2].

A key characteristic of its action is that at the lowest effective concentrations, it suppresses dynamics without causing significant microtubule depolymerization [1]. Scatchard analysis indicates this compound binds to tubulin at two distinct affinity classes of sites (Kd values of 19.4 µM and 136 µM), which is a novel site that does not overlap with the vinca alkaloid binding site [1].

Quantitative Data on this compound's Effects

Table 1: Summary of this compound's Tubulin Binding and Cellular Effects

Parameter Effect of this compound Experimental Context
Binding Affinity (Kd1) 19.4 µM High-affinity site on tubulin [1]
Binding Affinity (Kd2) 136 µM Low-affinity site on tubulin [1]
Microtubule Growing Reduced rate and extent Bovine brain tubulin, MAP-free [1]
Microtubule Shortening Reduced rate and extent Bovine brain tubulin, MAP-free [1]
Rescue Frequency Increased Bovine brain tubulin, MAP-free [1]
Pause State Increased percentage of time Bovine brain tubulin, MAP-free [1]
Mitotic Block Induced In vitro cell proliferation [1]

Table 2: Core Parameters of Microtubule Dynamic Instability

Dynamic Parameter Description
Growth Rate Speed at which a microtubule elongates by adding tubulin dimers [2].
Shortening Rate Speed at which a microtubule shrinks by losing tubulin dimers [2].
Catastrophe Frequency The transition from a growth or pause state to a shortening state [2].
Rescue Frequency The transition from a shortening state to a growth or pause state [2].
Time in Pause The percentage of time a microtubule spends in an attenuated state, neither growing nor shortening detectably [1].

Detailed Experimental Protocol for Video Microscopy

The following workflow and detailed steps are adapted from modern protocols for visualizing microtubule dynamics in vitro, which are directly applicable for investigating compounds like this compound [3].

workflow Start Start: Prepare Materials A Clean and Silanize Glass Coverslips Start->A B Construct Flow Chamber A->B C Immobilize Microtubule Seeds on Surface B->C D Prepare Tubulin Reaction Mix C->D E Add this compound or Vehicle Control D->E F Assemble Imaging Chamber E->F G Acquire Time-Lapse Images via TIRF/IRM F->G H Analyze Microtubule Dynamics G->H End End: Data Interpretation H->End

Diagram Title: In Vitro Microtubule Dynamics Assay Workflow

Preparation of Glass Surfaces (Critical Step)

High-quality imaging requires exceptionally clean and functionalized glass coverslips to minimize background noise and non-specific binding [3].

  • Cleaning: Place coverslips in a rack and submerge in 3M KOH. Sonicate for 20 minutes. Rinse thoroughly with ultra-pure water, then repeat sonication in 100% ethanol. Dry with clean compressed air or nitrogen [3].
  • Silanization: To create a hydrophobic surface for protein attachment, submerge cleaned coverslips in a solution of 0.54M imidazole in acetonitrile with 3.3% (v/v) trimethylchlorosilane (TMCS). Incubate at 45°C for 3 hours. Wash by sonicating in fresh methanol, rinse with water, and dry. Validate hydrophobicity by confirming a water droplet contact angle >90° [3].
Immobilization of Microtubule Seeds

Microtubule "seeds" provide nucleation points to observe dynamic growth from a fixed location.

  • Seed Preparation: Polymerize tubulin (a mixture of unlabeled and biotinylated or rhodamine-labeled) in the presence of a non-hydrolyzable GTP analogue (GMPCPP) to create stable seeds.
  • Surface Coating: In a custom flow chamber made from a silanized coverslip, introduce neutravidin (for biotinylated seeds) or an anti-rhodamine antibody. After washing, flow in the prepared seeds, allowing them to bind to the surface [3].
Preparing the Tubulin and Drug Reaction Mix

This is where this compound is introduced into the system.

  • Prepare a reaction mix containing purified tubulin (1-3 mg/mL), an energy-regeneration system (to maintain GTP), and oxygen scavengers to reduce photodamage.
  • Experimental Variable: Add this compound to the experimental reaction mix. A vehicle control (e.g., DMSO) must be included for comparison. The concentration range should be based on its known Kd values (e.g., from 1 µM to 50 µM) [1].
Image Acquisition via TIRF/IRM Microscopy

Two powerful methods are suitable for this assay:

  • Total Internal Reflection Fluorescence Microscopy (TIRFM): Use if your tubulin is fluorescently labeled. TIRF creates an evanescent field that excites fluorophores only within ~100 nm of the coverslip, resulting in an extremely low background and high signal-to-noise ratio for visualizing individual microtubules [3].
  • Interference Reflection Microscopy (IRM): A label-free alternative that is ideal when tubulin is limiting or to avoid potential interference from fluorescent labels. IRM detects changes in the interference pattern between light reflected from the glass-water interface and the microtubule, allowing visualization of microtubules without tags [3].
  • Data Collection: Acquire time-lapse images at 1-5 second intervals for at least 30 minutes to gather sufficient data on dynamic events.
Quantitative Analysis of Dynamics

Use software (e.g., ImageJ/FIJI with specialized plugins) to track microtubule plus ends over time. For each condition, measure the parameters defined in Table 2. Compare the this compound-treated samples to the vehicle control to quantify the suppression of dynamics.

Key Considerations for Researchers

  • Tubulin Purity: Use tubulin purified free of Microtubule-Associated Proteins (MAPs) to isolate the direct effect of this compound on tubulin, as performed in the foundational study [1].
  • Positive Controls: Include a well-characterized microtubule-stabilizing agent (e.g., paclitaxel) as a positive control to validate your assay system.
  • Beyond Dynamics: The discovery that this compound binds to a novel site suggests potential for combination therapy without antagonism with vinca alkaloids [1] [2]. Further experiments could explore this.

References

managing Cemadotin cardiovascular toxicity hypertension

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What is the principal cardiovascular toxicity of Cemadotin? The principal and dose-limiting toxicity (DLT) of this compound is hypertension. This effect is reversible but has been associated with signs of cardiac ischemia in some patients [1] [2].

  • How can this compound-induced hypertension be managed or prevented? Clinical evidence indicates that changing the administration schedule from a short infusion (e.g., 24-hour) to a prolonged 5-day continuous intravenous infusion (CIVI) can completely avoid the cardiotoxic effects. This suggests cardiovascular toxicity is linked to high peak blood concentrations of the drug or its metabolites, which are mitigated by a slower, sustained infusion rate [3].

  • What is the recommended dose for a 24-hour infusion schedule? For the 24-hour infusion schedule repeated every three weeks, the recommended dose for further evaluation is 15.0 mg/m². Grade 3 hypertension was observed at higher dose levels (20.0, 25.0, and 27.5 mg/m²) [1] [2].

  • What is the Maximum Tolerated Dose (MTD) for a 5-day continuous infusion? For the 5-day continuous infusion schedule repeated every 21 days, the MTD was established at 12.5 mg/m². At this schedule, the dose-limiting toxicity shifted to reversible, dose-related neutropenia, with no cardiovascular toxicity observed [3].

Troubleshooting Guide: Managing Hypertension

Problem: Onset of hypertension (Grade ≥3) or associated cardiac symptoms in subjects receiving this compound.

Solution: Implement a protocol focused on infusion strategy and vigilant monitoring.

  • Switch Infusion Schedule: The primary and most effective intervention is to change the administration from a bolus or 24-hour infusion to a 5-day (120-hour) continuous intravenous infusion [3]. This strategy directly addresses the cause by lowering peak plasma concentrations.
  • Adhere to Dose Recommendations: Ensure the dose does not exceed the MTD for the chosen schedule.
  • Implement Proactive Monitoring: Establish a rigorous monitoring protocol for all subjects, especially during the first cycles of therapy. The table below summarizes the key findings from clinical trials that form the basis for these recommendations.

Table 1: Clinical Toxicity and Pharmacokinetics of this compound Infusion Schedules

Feature 24-Hour Infusion (Every 3 Weeks) [1] [2] 5-Day Continuous Infusion (Every 3 Weeks) [3]
Dose-Limiting Toxicity (DLT) Hypertension (Grade 3 at ≥20 mg/m²); associated with cardiac ischemia. Neutropenia; no cardiovascular toxicity reported.
Recommended Dose / MTD 15.0 mg/m² 12.5 mg/m²
Key Pharmacokinetic Insight Hypertension is likely related to the magnitude of peak blood levels. Myelotoxicity is related to the duration of time blood levels exceed a threshold.
Steady-State Blood Concentration (at MTD) Not specified for 24-hr. 282 ± 7 nM
Terminal Half-Life ~10 hours 13.2 ± 4.3 hours

Experimental & Monitoring Protocols

Detailed Methodology: 5-Day Continuous Intravenous Infusion Protocol

This protocol is based on the phase I clinical trial that successfully circumvented cardiovascular toxicity [3].

  • Drug Preparation: this compound should be prepared according to manufacturer specifications under sterile conditions.
  • Administration:
    • Route: Intravenous infusion using a portable infusion pump.
    • Duration: A total dose of 12.5 mg/m² is administered as a continuous infusion over 120 hours (5 days).
    • Cycle Frequency: Treatment cycles are repeated every 21 days, pending recovery from toxicity (e.g., neutropenia).
  • Pharmacokinetic Sampling (Optional): If monitoring drug levels, blood samples can be collected at baseline, during the infusion to establish steady-state concentration (~282 nM), and after the infusion to determine the elimination half-life (~13.2 hours) using a validated radioimmunoassay (RIA) [3].

Cardiovascular Monitoring Workflow The following diagram outlines the logical workflow for monitoring and managing cardiovascular risk during this compound administration, based on the clinical data.

Start Start this compound Treatment Schedule Determine Infusion Schedule Start->Schedule A1 24-Hour Infusion Schedule->A1 Selected A2 5-Day Continuous Infusion Schedule->A2 Selected MonitorHigh Implement High-Frequency Cardiac Monitoring A1->MonitorHigh MonitorStd Implement Standard Cardiac Monitoring A2->MonitorStd Assess Assess for Hypertension or Cardiac Symptoms MonitorHigh->Assess MonitorStd->Assess Continue Continue Treatment with Standard Monitoring Assess->Continue No Toxicity Intervene Manage Hypertension &/or Switch to 5-Day Infusion Assess->Intervene Toxicity Present

References

optimizing Cemadotin infusion duration neutropenia

Author: Smolecule Technical Support Team. Date: February 2026

Toxicity Management via Infusion Duration

The core finding from a phase I clinical trial is that the schedule of administration directly influences the type of dose-limiting toxicity observed.

Administration Method Dose-Limiting Toxicity (DLT) Maximum Tolerated Dose (MTD) Key Pharmacokinetic Insight
5-minute IV injection or 24-hour infusion Cardiovascular toxicity Not established (study objective) Toxicity associated with high peak blood concentration of drug/metabolites [1] [2]
5-day continuous IV infusion Reversible, dose-related neutropenia 12.5 mg/m² Myelotoxicity related to duration blood concentration exceeds a threshold [1] [2]

This pivotal study involved 20 heavily pretreated patients with solid tumors. The 5-day continuous infusion schedule allowed researchers to establish a clear Maximum Tolerated Dose (MTD) of 12.5 mg/m², with neutropenia as the principal limiting factor. Importantly, no cardiovascular toxicity was observed at any dose level with this prolonged infusion method [1] [2].

Supporting Experimental Data & Context

For researchers designing protocols, the key parameters and broader context are summarized below.

Table 1: Key Pharmacokinetic Parameters from the Phase I Study (5-Day CIVI) This data provides a baseline for expected drug exposure at the established MTD [1] [2].

Parameter Mean Value (± SD)
Steady-state blood concentration (at 12.5 mg/m² MTD) 282 ± 7 nM
Half-life after infusion end 13.2 ± 4.3 hours
Total blood clearance 0.52 ± 0.09 L/h/m²
Apparent volume of distribution at steady state 9.9 ± 3.3 L/m²

Mechanism and Drug Background: Cemadotin is a synthetic analogue of dolastatin 15, a potent microtubule-acting cytotoxin originally isolated from marine sources [1] [3]. Its mechanism of action is the inhibition of microtubule assembly and tubulin polymerization, leading to cell cycle arrest and apoptosis [1].

Modern Relevance and Further Optimization: While this compound itself did not advance as a standalone drug due to limited antitumor efficacy in early trials, its structural class proved highly valuable. The dolastatin pharmacophore became the foundation for the cytotoxic payloads (e.g., monomethyl auristatin E) used in several approved Antibody-Drug Conjugates (ADCs) like Brentuximab vedotin [3] [4]. This demonstrates the importance of optimizing drug delivery, where targeting via antibodies helps manage the toxicity of potent cytotoxins.

Conceptual Workflow for Infusion Optimization

The following diagram illustrates the logical relationship and decision pathway derived from the clinical findings for optimizing this compound's infusion duration.

Start Start: this compound Development Prob1 Problem: Cardiovascular Toxicity (5-min IV Bolus / 24-h Infusion) Start->Prob1 Hypo Hypothesis: Toxicity is Peak Concentration-Dependent Prob1->Hypo Sol1 Solution Tested: 5-Day Continuous IV Infusion Hypo->Sol1 PK Pharmacokinetic Analysis Sol1->PK Conc1 Conclusion 1: Avoided Cardiotoxicity No evidence of cardiovascular events PK->Conc1 Conc2 Conclusion 2: New DLT is Neutropenia Established MTD: 12.5 mg/m² PK->Conc2 Final Final Recommendation: Prolonged infusion manages toxicity profile Conc1->Final Conc2->Final

FAQs for a Technical Support Context

Q1: Why is a 5-day continuous infusion preferred over a bolus injection for this compound? A1: Clinical data shows that a 5-day infusion completely avoids the cardiovascular toxicity (a major safety concern) seen with bolus injections. It shifts the dose-limiting toxicity to neutropenia, which is more manageable and reversible [1] [2].

Q2: What is the evidence that neutropenia is linked to infusion duration? A2: The study concluded that neutropenia is related to the total time that blood concentrations of this compound (and its metabolites) remain above a specific threshold level. A prolonged infusion maintains this exposure, primarily affecting rapidly dividing bone marrow cells [1].

Q3: Did the 5-day infusion schedule improve the antitumor efficacy of this compound? A3: No, the phase I study reported no objective antitumor responses in the 20 heavily pretreated patients. The primary goal was to establish a safe dosing schedule and identify the MTD [1] [2].

References

Cemadotin metabolite P5 cytotoxicity correlation

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Q1: What is Cemadotin and what is its mechanism of action? A: this compound-HCl (LU103793) is a novel antimitotic peptide [1]. Its primary mechanism involves disrupting cell division by targeting the mitotic apparatus, leading to cell cycle arrest and apoptosis in cancer cells.

  • Q2: What are the principal toxicities of this compound observed in clinical trials? A: In a Phase I clinical study, the dose-limiting toxicity (DLT) was hypertension [1]. This was reversible but was associated with signs of cardiac ischemia in some patients. Other significant toxic effects included neutropenia (a decrease in white blood cells), asthenia (weakness), tumor pain, and transient elevation of liver enzymes [1].

  • Q3: What is the recommended dosage for this compound in early-phase studies? A: The maximum tolerable dose (MTD) was identified when administered as a 24-hour intravenous continuous infusion. The study recommended a dose of 15.0 mg/m² for further evaluation in phase II studies using this specific schedule [1].

  • Q4: My assay has a complete lack of signal or window. What is the most common cause? A: A complete lack of an assay window is most commonly due to an incorrect instrument setup [2]. You should verify that the correct emission and excitation filters are being used, as this is a critical factor for assays like TR-FRET. It is recommended to test your microplate reader's setup using control reagents before running the actual assay [2].

  • Q5: Why might my results show differences in EC50/IC50 values compared to literature or other labs? A: The primary reason for differences in IC50 values between laboratories is often variations in the preparation of stock solutions [2]. Differences in compound solubility, concentration accuracy, or solvent can significantly impact the final results.


Experimental Data & Protocols

Table 1: Key Pharmacologic Parameters of this compound from a Phase I Study [1]

Parameter Value Description / Conditions
Recommended Phase II Dose 15.0 mg/m² 24-hour continuous IV infusion, every 3 weeks [1]
Dose-Limiting Toxicity (DLT) Hypertension Grade 3 (CTC) observed at doses ≥20.0 mg/m² [1]
Terminal Half-life ~10 hours Multi-compartment model analysis [1]
Volume of Distribution (Vss) ~9 L/m² Indicates distribution into tissues [1]
Total Clearance ~0.6 L/hour/m² [1]
Linear Pharmacokinetics Yes Observed across tested dose levels (10.0 - 27.5 mg/m²/day) [1]

Table 2: Common Drug Discovery Assay Issues & Solutions [2]

Problem Scenario Expert Recommendation
No assay window Verify instrument setup and filter configuration. Perform a control development reaction with 100% phosphopeptide and substrate to isolate the issue to either the instrument or reagents [2].
High variability in results Use ratiometric data analysis (e.g., acceptor/donor ratio) instead of raw RFU values. This accounts for variances in pipetting and reagent lot-to-lot variability [2].
Differences in IC50 values Meticulously check the preparation and concentration of all stock solutions [2].
Assay robustness (Z'-factor) Ensure your assay has a Z'-factor > 0.5, which is considered suitable for screening. This metric combines both the assay window and the data variability [2].

Experimental Workflow & Troubleshooting

The following diagram outlines a general troubleshooting workflow for assay failure, adapting general principles from the search results to the context of investigating a compound like this compound [2].

G Start Assay Failure: No/Low Signal or Window Step1 Verify Instrument Setup Start->Step1 Step2 Run Control Development Reaction Step1->Step2 Decision1 Does control reaction show expected window? Step2->Decision1 Step3 Problem is with Assay Reagents/Protocol Decision1->Step3 Yes Step4 Problem is with Instrument Setup Decision1->Step4 No Action1 Check reagent stability, concentrations, and protocol steps Step3->Action1 Action2 Re-check filters, gains, and calibration with vendor guides Step4->Action2

Guidance on Investigating this compound Metabolite P5

Since specific data on metabolite P5 is unavailable, here is a strategic approach to address this knowledge gap:

  • Literature Deep Dive: Conduct a targeted search on major scientific databases (e.g., PubMed, SciFinder, Google Scholar) using keywords such as "this compound metabolite P5", "LU103793 metabolism", and "this compound hydrolysis product". The patent documents [3] [4] might be a starting point, as they discuss this compound conjugates and related chemistry.
  • Develop an Analytical Method: To correlate metabolite levels with cytotoxicity, you first need to identify and quantify P5.
    • Hypothesis: P5 could be a product of peptide hydrolysis or a phase I/II metabolic derivative.
    • Protocol: Use Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to analyze samples from cell-based assays. Compare the chromatograms and mass spectra of treated cell media with control samples and a this compound standard to identify unique peaks corresponding to potential metabolites.
  • Establish Correlation: Once P5 is identified and a quantification method is in place, you can proceed with a correlation study.
    • Experimental Design: Treat cancer cells with this compound across a range of concentrations and time points.
    • Parallel Analysis: At each time point, collect two sets of samples: one for measuring cytotoxicity (e.g., using a cell viability assay like MTT or CellTiter-Glo) and another for quantifying the intracellular and extracellular concentrations of both this compound and P5 via LC-MS/MS.
    • Data Correlation: Plot the concentration of P5 against the percentage of cell death. Statistical analysis (e.g., calculating the correlation coefficient) can then determine if a significant relationship exists.

References

overcoming Cemadotin degradation to inactive metabolites

Author: Smolecule Technical Support Team. Date: February 2026

Cemadotin Metabolism & Activation Pathway

This compound is a synthetic analog of the natural antimitotic agent, dolastatin 15. Its efficacy depends on a specific intracellular activation and deactivation pathway [1].

The diagram below illustrates the core metabolic pathway of this compound, which is crucial for understanding the points of failure and intervention in your experiments.

cemadotin_pathway This compound This compound P5 P5 (Active Pentapeptide) This compound->P5 Activation Intracellular Hydrolysis P4 P4 (Inactive Tetrapeptide) P5->P4 Deactivation Degradation Proline Proline P4->Proline Further Degradation

Frequently Asked Questions & Troubleshooting

Here are solutions to common challenges related to this compound's metabolic instability.

Question / Issue Possible Cause Proposed Solution & Experimental Consideration
Rapid loss of cytotoxic activity in cell-based assays. Excessive degradation of the active P5 metabolite to inactive P4 and proline [1]. Use an inhibitor of prolyl oligopeptidase (POP). Compound: N-benzyloxycarbonylprolylprolinal (BCPP). Experimental Protocol: Pre-treat cells with BCPP (e.g., 10-50 µM) for 1-2 hours before adding this compound. This inhibits the degradation of P5, preserving activity [1].
Low intracellular concentration of the active P5 metabolite. The activation rate of this compound to P5 may be slow, or P5 efflux may be occurring. Monitor intracellular levels of this compound, P5, and P4. Analytical Method: Use LC-MS/MS with a C18 column. Mobile Phase: A: 0.1% TFA in H₂O; B: 0.07% TFA in Acetonitrile. Gradient: 10-60% B over 10 minutes. Validate with radiolabeled [³H]tasidotin/cemadotin for precise tracking [1].
Variable efficacy across different cell lines. Differences in cellular uptake or in the expression/activity of metabolizing enzymes like POP [1]. Correlate drug cytotoxicity with total cell uptake and metabolite profile. Protocol: Treat various cell lines with this compound, measure IC₅₀, and analyze intracellular metabolites via HPLC. Lines with high P5-to-P4/proline ratios will likely show better response [1].

Experimental Protocol: Monitoring this compound Metabolism

This detailed methodology is adapted from published research on tasidotin, a closely related this compound analog [1].

Objective: To quantify the intracellular levels of this compound and its metabolites (P5, P4) in cultured cells.

Workflow Overview: The following diagram outlines the key stages of the experimental protocol for processing samples and analyzing metabolite data.

experimental_workflow Treat Treat Cells with This compound Harvest Harvest & Wash Cells (PBS, pH 7.2) Treat->Harvest Lyse Lyse Cells (Sonication in Water) Harvest->Lyse Precipitate Protein Precipitation (Boil + Ethanol) Lyse->Precipitate Analyze Analyze Supernatant (LC-MS/MS or HPLC) Precipitate->Analyze Correlate Correlate Metabolite Levels with IC₅₀ Analyze->Correlate

Materials:

  • Cell line of interest (e.g., human cancer cell lines like CCRF-CEM leukemia or CA46 Burkitt lymphoma) [1].
  • This compound (available from the Drug Synthesis and Chemistry Branch, NCI, as NSC 669356) [1].
  • Phosphate-buffered saline (PBS), pH 7.2.
  • Solvents: Water, ethanol, trifluoroacetic acid (TFA), acetonitrile (all HPLC grade).
  • Optional: [³H]-labeled this compound for higher sensitivity detection.

Procedure:

  • Cell Treatment: Incubate cells in culture flasks or plates with this compound at the desired concentration (e.g., near its IC₅₀). Include a vehicle control (e.g., 0.1% DMSO) [1].
  • Harvesting: After incubation, harvest cells.
    • For suspension cells: Centrifuge to pellet cells.
    • For adherent cells: Scrape cells from the surface.
    • Wash the cell pellet twice with cold PBS to remove extracellular drug [1].
  • Cell Lysis: Resuspend the cell pellet in a small volume of water (e.g., 0.5 ml). Disrupt the cells by sonication (e.g., 10-second pulses with 10-second pauses, for a total of 1 minute) on ice [1].
  • Protein Precipitation:
    • Heat the lysate in a boiling water bath for 5 minutes. Centrifuge at high speed (e.g., 14,000 rpm for 2 minutes) to remove debris.
    • To the supernatant, add 3 volumes of ethanol to precipitate remaining proteins. Vortex and centrifuge again.
    • Carefully transfer the final supernatant to a new tube and evaporate the ethanol using a vacuum concentrator (e.g., Vacufuge) [1].
  • Metabolite Analysis (LC-MS/MS):
    • Reconstitute the sample in 0.1% TFA in water.
    • Inject onto a reversed-phase C18 column (e.g., Waters Symmetry C18, 4.6 x 150 mm, 3.5 µm).
    • Use a gradient with two mobile phases:
      • Solution A: 0.1% TFA in water.
      • Solution B: 0.07% TFA in acetonitrile.
    • Run a linear gradient from 10% B to 60% B over 10 minutes at a flow rate of 1.0 ml/min.
    • Detect metabolites using UV (215 nm) and/or a flow scintillation detector if using radiolabeled drug [1].

Key Takeaways for Your Research

  • Focus on P5: The pentapeptide P5 is the primary active metabolite of this compound and is more potent than the parent drug in inhibiting tubulin polymerization. Your experimental strategies should aim to maximize and sustain its intracellular levels [1].
  • Target the Degradation Enzyme: The enzyme prolyl oligopeptidase (POP) is implicated in the deactivation of P5. Using specific inhibitors like BCPP is a validated strategy to counteract this compound's degradation in a research setting [1].
  • Correlate Metrics: For a complete picture, always correlate cellular cytotoxicity (IC₅₀) with quantitative data on intracellular drug uptake and metabolite conversion rates [1].

References

Cemadotin stability in solution storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Cemadotin Stability Profile & Key Challenges

This compound is a synthetic dolastatin analog with potent antimitotic activity, but its development has been hampered by metabolic instability [1]. The core stability issues are summarized in the table below.

Stability Challenge Description Consequence
Proteolytic Degradation Susceptible to enzymatic cleavage, particularly at the C-terminal amide bond and the preceding proline residue [1]. Rapid inactivation in biological systems, leading to reduced efficacy [1].
Low Intracellular Stability Rapidly degraded in the lysosomes of targeted cells [1]. Limits its effectiveness as a cytotoxic warhead in targeted therapies like antibody-drug conjugates (ADCs) [1].

A key finding from recent research is that converting the critical secondary amide in its structure to a tertiary amide (e.g., through N-methylation) can significantly enhance its metabolic stability by making it less susceptible to proteolytic cleavage [1]. This approach is a primary strategy for optimizing analogs like this compound.

Experimental Workflow for Stability Assessment

For researchers characterizing this compound or its analogs, the following workflow outlines key experiments. The protocols are generalized from stability studies on related thermolabile drugs and peptides [2] [3].

cluster_storage Stressed Storage Conditions cluster_analysis Sample Analysis Methods Stressed Storage Stressed Storage Sample Analysis Sample Analysis Stressed Storage->Sample Analysis Data Interpretation Data Interpretation Sample Analysis->Data Interpretation Stability Conclusion Stability Conclusion Data Interpretation->Stability Conclusion Temperature Temperature Time Course Time Course Temperature->Time Course pH pH pH->Time Course Light Exposure Light Exposure Light Exposure->Time Course HPLC HPLC Concentration/Purity Concentration/Purity HPLC->Concentration/Purity UV-Vis Spectrophotometry UV-Vis Spectrophotometry Degradation Kinetics Degradation Kinetics UV-Vis Spectrophotometry->Degradation Kinetics FTIR Spectroscopy FTIR Spectroscopy Structural Changes Structural Changes FTIR Spectroscopy->Structural Changes LC-MS LC-MS Degradant Identification Degradant Identification LC-MS->Degradant Identification

Detailed Protocols for Key Assays

1. Forced Degradation Study (Solution Stability)

  • Purpose: To rapidly identify degradation products and understand degradation pathways.
  • Method: Prepare this compound solutions in relevant buffers (e.g., pH 4.0, 7.4). Expose these solutions to elevated temperatures (e.g., 40°C, 60°C) and collect samples at predetermined time points (e.g., 24, 48, 168 hours) [2]. Analyze all samples using HPLC or LC-MS to monitor the disappearance of the parent compound and the appearance of degradation peaks.

2. Photostability Assessment

  • Purpose: To evaluate the compound's sensitivity to light, a critical factor for handling and storage.
  • Method: Prepare this compound solutions according to ICH Q1B guidelines. Place samples in clear glass vials alongside controls wrapped in aluminum foil. Irradiate samples using a light source that provides both UV and visible light (e.g., a high-pressure mercury lamp or a cool white fluorescent lamp) [3]. Maintain a constant temperature during irradiation. Monitor degradation using UV-Vis spectrophotometry or HPLC at regular intervals [3].

3. Metabolic Stability Assay

  • Purpose: To simulate and measure the instability that occurs in a biological environment.
  • Method: Incubate this compound with liver microsomes, S9 fractions, or lysosomal extracts at 37°C. Quench the reaction at various time points with an organic solvent like acetonitrile. Use LC-MS/MS to quantify the remaining this compound and identify its metabolites, which helps pinpoint the exact sites of enzymatic cleavage [1].

Frequently Asked Questions

Q1: What is the primary metabolic pathway for this compound degradation? The initial and primary step of metabolic inactivation is the cleavage of the C-terminal amide bond (in this compound and tasidotin) or the ester bond (in dolastatin 15), leading to the formation of a carboxylate metabolite (peptide 1). A subsequent degradation step involves the proteolytic cleavage of the C-terminal proline residue, resulting in a much less active metabolite [1].

Q2: Are there more stable analogs of this compound that we can use as a reference? Yes, research focuses on modifying the this compound backbone to improve stability. A direct comparison can be made with N-methyl-cemadotin, an analog where the critical secondary amide is converted to a tertiary amide. One study showed that while this modification improved metabolic stability, it resulted in a significant decrease in anti-proliferative activity (IC50 >10 μM) compared to the parent this compound (IC50 in the nanomolar range) [1]. This highlights the trade-off between stability and potency that must be managed.

Q3: What are the best practices for handling and storing this compound in a research setting? Based on general practices for thermolabile and photosensitive drugs [2] [3]:

  • Temperature: Store lyophilized powder at -20°C or below.
  • Solution: Prepare stock solutions in a high-quality, anhydrous solvent like DMSO and aliquot into small, single-use vials to avoid freeze-thaw cycles.
  • Light: Protect from light by using amber vials or wrapping containers in aluminum foil during storage and handling.
  • Documentation: Always note the storage conditions and reconstitution time on the vial.

References

Cemadotin dose-limiting toxicity neutropenia management

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What is the dose-limiting toxicity of cemadotin, and what is its mechanism?

The principal dose-limiting toxicity (DLT) of this compound in clinical trials was reversible, dose-related neutropenia [1]. This compound is a synthetic analogue of dolastatin 15 that inhibits microtubule assembly and tubulin polymerization, disrupting cell division [1] [2]. As a microtubule-destabilizing agent, its mechanism leads to cytotoxicity in rapidly dividing cells, including bone marrow progenitor cells, resulting in myelosuppression and neutropenia [2].

Q2: What was the established Maximum Tolerated Dose (MTD) and dosing schedule?

The maximum tolerated dose (MTD) for this compound was established at 12.5 mg/m² when administered as a 5-day continuous intravenous infusion every 21 days [1]. This schedule was critical as it helped avoid the severe cardiovascular toxicity observed in earlier phase I studies where this compound was given as a 5-minute injection or 24-hour infusion [1].

Q3: What are the key pharmacokinetic (PK) parameters related to neutropenia?

Understanding the pharmacokinetics is essential for managing toxicity. The table below summarizes key PK parameters from the 5-day continuous infusion study at the MTD [1]:

Parameter Mean Value ± SD at MTD (12.5 mg/m²) Significance
Steady-State Blood Concentration (Css) 282 ± 7 nM Blood level maintained during continuous infusion
Elimination Half-Life (t½) 13.2 ± 4.3 hours Time for blood concentration to reduce by half after infusion
Total Blood Clearance (CL) 0.52 ± 0.09 L/h/m² Rate at which the drug is removed from the blood
Apparent Volume of Distribution (Vss) 9.9 ± 3.3 L/m² Indicates distribution of the drug into tissues

A critical finding was that cardiovascular toxicity is associated with high peak blood levels, while myelotoxicity (neutropenia) is related to the duration of time that blood levels exceed a threshold concentration [1]. This supports the use of prolonged infusion schedules to mitigate certain toxicities.

Q4: How can chemotherapy-induced neutropenia be managed in a preclinical and clinical context?

Management strategies for neutropenia, a common issue with cytotoxic agents like this compound, involve both treatment and prophylaxis. The following workflow outlines the clinical decision-making process based on current guidelines [3].

Start Patient on Cytotoxic Chemotherapy AssessRisk Assess Risk of Febrile Neutropenia (FN) Start->AssessRisk HighRisk High Risk of FN AssessRisk->HighRisk >20% risk LowRisk Low Risk of FN AssessRisk->LowRisk <20% risk Prophylaxis Initiate Primary Prophylaxis with G-CSF (e.g., Filgrastim) HighRisk->Prophylaxis Monitor Monitor Patient LowRisk->Monitor FNDevelops Febrile Neutropenia Develops Monitor->FNDevelops e.g., fever, infection TreatFN Treat Febrile Neutropenia: 1. Empiric IV Antibiotics 2. Consider Therapeutic G-CSF if high risk for complications FNDevelops->TreatFN

Figure 1: Clinical Management Workflow for Neutropenia. Based on NCCN and ASCO guidelines [3].

  • Granulocyte Colony-Stimulating Factors (G-CSFs): Drugs like filgrastim are used to accelerate neutrophil recovery. They can be administered as primary prophylaxis (starting with the first chemotherapy cycle for high-risk patients) or therapeutically after a neutropenic event occurs [3].
  • Antibiotic Therapy: For patients who develop febrile neutropenia, prompt administration of empiric broad-spectrum IV antibiotics (e.g., cefepime, carbapenems) is critical to prevent life-threatening infections [3].
  • Dose Modifications: In clinical practice, dose reductions or delays in subsequent chemotherapy cycles are common interventions to manage neutropenia, though this must be balanced against maintaining efficacy, especially in curative settings [4].

Q5: What experimental strategies can be used to optimize the dosing schedule and mitigate neutropenia?

Preclinical and clinical modeling can help design better schedules. Research on other neutropenia-inducing agents suggests that the moving average of drug concentration is a better predictor of neutrophil nadir than total AUC or Cmax [5]. This implies that schedules which avoid sustained high plasma concentrations may be less myelotoxic.

  • Preclinical PK/PD Modeling: Utilize semi-mechanistic models of neutropenia (e.g., the Friberg model) to simulate different dosing schedules (e.g., varying infusion durations, fractionated dosing) and predict their impact on Absolute Neutrophil Count (ANC) nadir before moving to in vivo studies [5].
  • In Vivo Validation: Test the optimized schedules in animal models to confirm the model predictions and refine the PK/PD relationship for the specific compound [5].

References

Cemadotin pharmacokinetic half-life 13.2 hours implications

Author: Smolecule Technical Support Team. Date: February 2026

Cemadotin Pharmacokinetic Profile (5-day CIV Infusion)

Parameter Value (Mean ± SD)
Elimination Half-Life (t₁/₂) 13.2 ± 4.3 hours
Total Blood Clearance (CL) 0.52 ± 0.09 L/h/m²
Volume of Distribution at Steady State (Vss) 9.9 ± 3.3 L/m²
Steady-State Concentration (Css) at MTD (12.5 mg/m²) 282 ± 7 nM

Source: Data compiled from the phase I study of this compound administered as a 5-day continuous intravenous infusion [1] [2] [3].

Key Implications & Troubleshooting Guide

The relationship between this compound's half-life, its administration schedule, and the resulting toxicity profile is a critical consideration for your research.

cluster_short Short Infusion (e.g., 5-min or 24-hour) cluster_long Long Infusion (5-day / 120-hour) AdminSchedule This compound Administration Schedule HalfLife Half-Life: ~13.2 hours AdminSchedule->HalfLife ShortInfusion High Peak Concentration (Cₘₐₓ) HalfLife->ShortInfusion LongInfusion Sustained Low Concentration (Time > Threshold) HalfLife->LongInfusion CardioTox Dose-Limiting Toxicity: Cardiovascular (Hypertension, Cardiac Ischemia) ShortInfusion->CardioTox Associated with MyeloTox Dose-Limiting Toxicity: Reversible Neutropenia LongInfusion->MyeloTox Associated with

Frequently Asked Questions
  • Why did a 5-day infusion completely avoid the cardiovascular toxicity seen in other trials? The longer infusion duration avoids the high peak plasma concentrations (Cmax) that occur with shorter (5-minute or 24-hour) infusions [1] [4]. The 13.2-hour half-life means the drug clears slowly; a short infusion causes a sharp concentration spike, while a 5-day infusion maintains a lower, steadier level. Evidence shows cardiovascular toxicity is linked to high Cmax, which the 5-day schedule prevents [1].

  • If cardiovascular toxicity is avoided, what becomes the primary safety concern? With high peak concentrations mitigated, the main dose-limiting toxicity becomes reversible, dose-related neutropenia [1] [5]. Myelotoxicity is linked to the duration of time the blood concentration remains above a critical threshold, which is a direct function of the half-life and infusion time [1].

  • What is the recommended dosage for a 5-day infusion protocol? The phase I study established the Maximum Tolerated Dose (MTD) as 12.5 mg/m² (total dose over 5 days) [1] [2]. The recommended dose for further phase II studies on this schedule is 2.5 mg/m² per day for 5 days [5].

  • How many half-lives does it take for this compound to be effectively eliminated after a 5-day infusion? It takes approximately 4 to 5 half-lives for a drug to be largely eliminated from the body (>95%) [6]. With a 13.2-hour half-life, this equates to roughly 55 to 66 hours (about 2.5 days) after the end of the infusion for this compound to be effectively cleared. This is crucial for planning treatment cycles and assessing cumulative effects.

Experimental Protocol & Key Measurements

For your experimental work, here are the core methodologies and key measurements from the cited study.

  • Dosing Schedule: this compound was administered as a continuous intravenous (CIV) infusion over 120 hours (5 days). Treatment cycles were repeated every 21 days [1].
  • Patient Population: The study was conducted on adult patients with histologically confirmed refractory solid tumors who had been heavily pretreated [1].
  • Dose Escalation: The dose was escalated from 2.5 mg/m² to 17.5 mg/m² (total dose per cycle) using a modified Fibonacci algorithm [1].
  • Toxicity Monitoring: Drug-related toxicities were evaluated and graded using the U.S. National Cancer Institute's Common Toxicity Criteria [1]. Key parameters monitored included absolute neutrophil count and cardiovascular function.
  • Pharmacokinetic Analysis:
    • Sample Collection: Blood samples were collected from patients during the first treatment cycle [1] [4].
    • Analytical Method: Concentrations of this compound and its metabolites were measured using a radioimmunoassay (RIA) that detected species with an intact N-terminal region [1].
    • Data Fitting: The concentration-time data exhibited apparent first-order pharmacokinetics. After the infusion ended, blood levels decayed monoexponentially [1].

References

Cemadotin blood clearance 0.52 l/h/m2 optimization

Author: Smolecule Technical Support Team. Date: February 2026

Cemadotin Pharmacokinetic Data Summary

The table below summarizes key quantitative data for this compound administered as a 5-day continuous intravenous infusion, as identified in a Phase I clinical study [1] [2].

Parameter Value (Mean ± SD) Contextual Information
Total Blood Clearance 0.52 ± 0.09 L/h/m² --
Apparent Volume of Distribution (Vss) 9.9 ± 3.3 L/m² --
Elimination Half-Life 13.2 ± 4.3 hours Measured after the end of the 120-hour infusion [1].
Steady-State Blood Concentration (Css) 282 ± 7 nM Achieved at the Maximum Tolerated Dose (MTD) of 12.5 mg/m² [1].
Maximum Tolerated Dose (MTD) 12.5 mg/m² --
Dose-Limiting Toxicity (DLT) Reversible neutropenia --

Optimization Strategies and Experimental Insights

Optimization of this compound and its analogs extends beyond the initial PK parameters. Key strategies and findings from the literature are outlined below.

Administration Route to Mitigate Toxicity

The seminal Phase I study demonstrated that the method of administration critically impacts toxicity, which is indirectly related to drug exposure and clearance [1].

  • Finding: A 5-day continuous IV infusion completely avoided the cardiovascular toxicity observed in earlier trials where this compound was given as a 5-minute injection or 24-hour infusion.
  • Mechanism Insight: This suggests that cardiovascular toxicity is associated with high peak blood concentrations (Cmax), while myelotoxicity (neutropenia) is linked to the duration of time blood levels exceed a specific threshold [1].
  • Conclusion: The administration protocol is a crucial factor for optimizing the therapeutic window.

This relationship between administration method and toxicity can be visualized in the following workflow:

Start This compound Administration A 5-minute IV Bolus or 24-hour Infusion Start->A B 5-day Continuous IV Infusion Start->B C1 High Peak Blood Concentration (Cmax) A->C1 C2 Sustained Lower Blood Concentration B->C2 D1 Dose-Limiting Cardiovascular Toxicity C1->D1 D2 Dose-Limiting Neutropenia C2->D2 E Avoids Cardiovascular Toxicity C2->E

Structural Modification to Improve Metabolic Stability

Recent research explores modifying the this compound structure to address its rapid metabolic inactivation, a key factor influencing its clearance and efficacy [3].

  • Challenge: this compound and its analog tasidotin are rapidly degraded in cells, losing their C-terminal amino acid (e.g., proline) to form a much less active metabolite [3].
  • Experimental Strategy: A 2025 study synthesized libraries of dolastatin-15 analogs (the class to which this compound belongs) featuring tertiary amide bonds in the peptide backbone. This N-alkylation is a known strategy to enhance proteolytic stability [3].
  • Key Protocol: Using Ugi multicomponent reactions (Ugi-MCR) to introduce N-alkyl substituents, thereby generating a tertiary amide at the C-terminal fragment or replacing a proline residue [3].
  • Finding: While this specific modification did not significantly improve anti-proliferative activity compared to the parent compound, it demonstrates a viable chemical approach for exploring the chemical space to optimize stability and pharmacokinetic properties [3].
Modern Dosage Optimization Frameworks

The field of oncology drug development has evolved significantly since this compound's early trials. Current best practices, highlighted by the FDA's Project Optimus, emphasize the need to move beyond the old "3+3" dose-escalation design used in this compound's Phase I trial [4].

  • Limitation of Old Methods: The traditional 3+3 design focuses heavily on short-term toxicity (MTD) and often fails to identify the optimal dose that maximizes both efficacy and safety, especially for targeted therapies [4].
  • Modern Approach: Current guidance recommends:
    • Using model-informed drug development (MIDD) and pharmacokinetic-pharmacodynamic (PK/PD) modeling to select doses for early trials [4].
    • Directly comparing multiple dosages in trials designed to assess both antitumor activity and tolerability, rather than relying solely on the MTD [4].
    • Employing adaptive trial designs and biomarkers (e.g., circulating tumor DNA) to enrich dose-selection data [4].

Frequently Asked Questions (FAQs)

Q1: Why is understanding blood clearance critical for a drug like this compound? Blood clearance is a primary determinant of a drug's exposure and duration of action in the body. For this compound, optimizing its clearance profile (e.g., by changing infusion duration) was directly linked to mitigating serious off-target toxicity (cardiotoxicity) while maintaining its anti-cancer effect against target cells [1].

Q2: What are the main metabolic pathways for this compound inactivation? The primary inactivation pathway for dolastatin-15 analogs like this compound and tasidotin is proteolytic cleavage. They are rapidly degraded in the lysosomes of cells, losing the C-terminal amino acid (e.g., proline), which results in a metabolite with significantly reduced antimitotic activity [3].

Q3: What are the best practices for dosage optimization today versus when this compound was first studied? The paradigm has shifted. While this compound used the traditional 3+3 dose escalation to find the Maximum Tolerated Dose (MTD), current frameworks like the FDA's Project Optimus advocate for a more comprehensive approach. This includes using pharmacokinetic-pharmacodynamic (PK/PD) modeling and directly comparing multiple doses for both efficacy and safety to select a dose with the best overall benefit-risk profile, which may be lower than the MTD [4].

References

Cemadotin volume of distribution 9.9 l/m2 significance

Author: Smolecule Technical Support Team. Date: February 2026

Cemadotin Pharmacokinetic Parameters

The table below summarizes key pharmacokinetic parameters for this compound from clinical studies, which are essential for interpreting its behavior in the body.

Parameter Value (Mean ± SD) Administration Schedule Significance
Volume of Distribution at Steady State (Vss) ( 9.9 \pm 3.3 , \text{L/m}^2 ) [1] 5-day continuous IV infusion [1] Suggests limited tissue distribution, primarily confined to the plasma and extracellular fluid.
Total Blood Clearance (CL) ( 0.52 \pm 0.09 , \text{L/h/m}^2 ) [1] 5-day continuous IV infusion [1] Indicates a relatively slow elimination rate from the body.
Terminal Half-Life (t₁/₂) ( 13.2 \pm 4.3 , \text{h} ) [1] 5-day continuous IV infusion [1] The drug remains in the body for a moderate duration.
Volume of Distribution (Vd) ( \approx 9 , \text{L/m}^2 ) [2] 24-hour continuous IV infusion [2] Consistent with the 5-day infusion data, confirming limited extravascular distribution.
Total Clearance (CL) ( \approx 0.6 , \text{L/h/m}^2 ) [2] 24-hour continuous IV infusion [2] Consistent with the 5-day infusion data, confirming a slow clearance.

Mechanism of Action and Experimental Context

This compound (LU103793) is a synthetic analogue of the natural product Dolastatin 15, isolated from the marine mollusk Dolabella auricularia [3] [4]. Its primary mechanism of action is the inhibition of tubulin polymerization, which disrupts microtubule assembly and leads to cell cycle arrest and apoptosis [3] [4].

The following diagram illustrates the mechanism of this compound and the workflow of a typical phase I pharmacokinetic study that generated the Vd data:

architecture cluster_clinical Clinical Administration & Pharmacokinetics cluster_mechanism Cellular Mechanism of Action Admin IV Infusion (5-day or 24-hour) PK Pharmacokinetic Analysis (Volume of Distribution ~9.9 L/m²) (Half-life ~13.2 h) Admin->PK Drug This compound enters cell Admin->Drug Systemic Circulation Toxicity Toxicity Profile PK->Toxicity Target Binds Tubulin (at Vinca domain) PK->Target Limited Tissue Distribution Drug->Target Effect Inhibits Microtubule Polymerization Target->Effect Outcome Mitotic Arrest & Apoptosis Effect->Outcome

Key Experimental Protocol

The data for the 9.9 L/m² volume of distribution was obtained from a phase I clinical trial. Here is a summary of the core methodology [1]:

  • Study Population: Patients with histologically confirmed refractory solid tumors.
  • Dosing: this compound was administered via a 5-day continuous intravenous (CIV) infusion every 21 days. The dose was escalated from 2.5 mg/m² to 17.5 mg/m².
  • Sample Collection: Blood samples were collected from patients during the first treatment cycle.
  • Bioanalysis: Drug concentrations in whole blood were determined using a radioimmunoassay (RIA) that detected the parent drug and metabolites with an intact N-terminal region.
  • PK Analysis: Pharmacokinetic parameters, including volume of distribution at steady state (Vss), half-life (t₁/₂), and clearance (CL), were calculated from the concentration-time data, which exhibited apparent first-order kinetics.

Interpretation and Significance for Researchers

The volume of distribution is a theoretical volume that a drug would need to occupy to provide the concentration measured in the blood.

  • Limited Tissue Penetration: A Vd of ~9.9 L/m² is relatively low, approximately equal to the volume of total body water. This strongly suggests that this compound is primarily distributed within the plasma and extracellular fluid and does not extensively penetrate into most body tissues.
  • Correlation with Toxicity: This pharmacokinetic property is directly linked to the drug's toxicity profile. The search results indicate that when this compound was administered as a short infusion, it caused significant cardiovascular toxicity (hypertension, cardiac ischemia), likely due to high peak plasma concentrations (Cmax) [2] [3]. By switching to a prolonged (5-day) infusion, the Cmax was reduced, which successfully avoided cardiotoxicity. The dose-limiting toxicity became reversible neutropenia, which is related to the duration of time blood concentrations remain above a threshold (AUC-driven) [1].
  • Dosing Implications: The low Vd and slow clearance support the use of prolonged or continuous infusion schedules to maximize efficacy (by maintaining exposure above the cytotoxic threshold) while minimizing concentration-dependent toxicities.

References

Cemadotin vs dolastatin 15 antitubulin activity

Author: Smolecule Technical Support Team. Date: February 2026

Biochemical & Cellular Activity Comparison

The following table summarizes the key experimental data for Cemadotin and Dolastatin 15.

Parameter Dolastatin 15 This compound
Origin Natural depsipeptide from sea hare Dolabella auricularia [1] [2] Synthetic, water-soluble analogue of Dolastatin 15 [3] [4]
Primary Molecular Target Tubulin; believed to bind in the "peptide site" within the Vinca domain [2] Tubulin; binds to a novel site distinct from Vinca alkaloids [3]
Effect on Tubulin Polymerization Inhibits glutamate-induced polymerization (IC₅₀ = 23 μM) [2] Suppresses microtubule dynamics without significant depolymerization at low concentrations [3]
Effect on Microtubule Dynamics Causes moderate to complete loss of cellular microtubules [2] Suppresses dynamic instability: reduces growth/shortening rates, increases pause time, and increases rescue frequency [3]
Cellular Potency (IC₅₀, in vitro) L1210 murine leukemia cells: 3 nM [2] Various cancer cell lines: Low nanomolar range (e.g., 0.001 - 0.0025 μM in HCT-116 and MDA-MB-468) [1]
Cellular Effect Arrests cells at mitosis; induces apoptosis [2] Blocks cell cycle at mitosis; antitumor activity in human tumor xenografts [3]
Binding Site Postulated "peptide site" within the Vinca domain [2] Two affinity classes of sites on tubulin (Kd = 19.4 μM and 136 μM); binding does not compete with Vinblastine [3]

Detailed Experimental Data & Protocols

For reproducibility and deeper analysis, here are the methodologies and detailed findings from key experiments.

Tubulin Binding Assays
  • This compound Binding Kinetics: The interaction of this compound with tubulin was quantified using Scatchard analysis [3]. This method determined the dissociation constants (Kd) by measuring the binding of this compound to tubulin at various concentrations, revealing two distinct classes of binding sites [3].
  • Competitive Binding: To determine if this compound shares its binding site with Vinca alkaloids, a competitive binding assay was performed. The results showed that this compound did not inhibit the binding of vinblastine to tubulin, and vice versa, indicating a novel binding site [3].
Analysis of Microtubule Dynamics

The effect of this compound on microtubules was studied using quantitative video microscopy [3].

  • Protocol: Individual microtubules were assembled to steady state from purified bovine brain tubulin (devoid of microtubule-associated proteins) and observed in real-time under a microscope [3].
  • Measured Parameters:
    • Growth Rate: The speed at which a microtubule elongates.
    • Shortening Rate: The speed at which a microtubule shrinks.
    • Rescue Frequency: The frequency of transitions from shortening to growth/pause.
    • Catastrophe Frequency: The frequency of transitions from growth to shortening.
    • Time in Attenuation/Pause: The percentage of time a microtubule spends in a state of neither detectable growth nor shortening [3].
  • Finding: this compound potently suppressed all aspects of dynamic instability, leading to more static microtubules, which is sufficient to disrupt mitotic spindle function and block cell division [3].
Cellular Proliferation Assays

The anti-proliferative effects (IC₅₀) of both compounds were determined using standard cell viability/growth assays (e.g., MTT or clonogenic survival assays) on various cancer cell lines after exposure to the compounds [1] [2].

Mechanism of Action Workflow

The following diagram illustrates the shared and distinct pathways through which Dolastatin 15 and this compound exert their antitubulin effects, leading to cell cycle arrest.

G cluster_1 Molecular Interaction with Tubulin cluster_2 Direct Biochemical Effect D15 Dolastatin 15 D15_Target Binds to 'peptide site' in Vinca domain D15->D15_Target Cem This compound Cem_Target Binds to a novel site (Kd: 19.4 µM & 136 µM) Cem->Cem_Target D15_Effect Inhibits tubulin polymerization D15_Target->D15_Effect Cem_Effect Suppresses microtubule dynamics Cem_Target->Cem_Effect Final_Effect Disrupted Mitotic Spindle Function D15_Effect->Final_Effect Cem_Effect->Final_Effect Outcome Mitotic Arrest & Apoptosis Final_Effect->Outcome

Clinical Development and Challenges

Despite their potent in vitro activity, the clinical development paths of these compounds have been challenging.

  • This compound in Clinical Trials: this compound advanced to Phase II clinical trials [3]. A Phase I study investigated its administration as a 5-day continuous intravenous infusion [4] [5].

    • Maximum Tolerated Dose (MTD): 12.5 mg/m² [4] [5].
    • Dose-Limiting Toxicity (DLT): Reversible neutropenia [4] [5].
    • Key Finding: This administration schedule successfully avoided the cardiovascular toxicity observed in earlier studies where this compound was given as a 5-minute or 24-hour infusion, suggesting the cardiotoxicity was associated with high peak blood levels [4] [5].
    • Efficacy: No objective antitumor responses were observed in this Phase I study [4] [5]. Ultimately, this compound, along with its analogue Tasidotin, failed in clinical trials due to insufficient efficacy at tolerable doses [1].
  • The Challenge of Metabolic Instability: A significant limitation of the Dolastatin 15 family, including this compound, is their low intracellular stability [1]. They are rapidly degraded in lysosomes, losing the C-terminal proline residue and leading to inactive metabolites. This metabolic inactivation is a key factor behind their limited clinical potential [1].

Research Implications Summary

  • This compound is a synthetically optimized analogue of Dolastatin 15 that retains potent antitubulin activity. Its key distinction is a unique mechanism involving the suppression of microtubule dynamics via binding to a novel site on tubulin [3].
  • While both compounds are potent in cells, their clinical application has been hampered by challenges, particularly metabolic instability and insufficient efficacy in human trials [1].
  • The core structural motif of these compounds continues to be valuable in drug discovery, most notably inspiring the development of the highly successful auristatin class of warheads for Antibody-Drug Conjugates (ADCs), which effectively overcome the limitations of the parent compounds [1] [6].

References

Comparison of Tubulin Binding: Cemadotin vs. Vinblastine

Author: Smolecule Technical Support Team. Date: February 2026

Feature Cemadotin Vinblastine
Binding Site A novel site on tubulin; does not compete with vinblastine [1]. Interface between α-tubulin and β-tubulin of adjacent dimers (the "Vinca domain") [2] [3].
Number of Sites / Affinity Two affinity classes: Kd₁ = 19.4 µM and Kd₂ = 136 µM [1]. Information not specified in search results.
Molecular Mechanism Binds to a distinct site and suppresses dynamics without depolymerizing microtubules at low concentrations [1]. Acts as a "wedge" at the tubulin interface, disrupting dimer addition and promoting spiral aggregate formation [2].
Effect on Microtubule Dynamics Suppresses both growing and shortening phases; increases pause time and rescue frequency [1]. Has differential effects on microtubule ends: stabilizes plus ends while destabilizing minus ends [4].
Impact on Tubulin Assembly Suppresses dynamics without significant depolymerization at low concentrations [1]. Inhibits microtubule polymerization and can induce the formation of tubulin spirals or aggregates [2] [5].

Detailed Experimental Data and Methodologies

Key Findings on this compound
  • Experimental Protocol for Binding Assay: The binding interaction between this compound and tubulin was quantified using Scatchard analysis. This method involves incubating various concentrations of this compound with a fixed concentration of tubulin. The concentration of bound and free drug is measured to determine the number of binding sites and their dissociation constants (Kd) [1].
  • Experimental Protocol for Microtubule Dynamics: The effect on dynamics was studied using quantitative video microscopy. In this assay, individual microtubules are assembled from purified bovine brain tubulin and observed in real-time under a microscope. Parameters like growth rate, shortening rate, catastrophe frequency (transition from growth to shortening), and rescue frequency (transition from shortening to growth) are measured before and after adding this compound [1].
  • Key Results: The Scatchard analysis confirmed two distinct binding sites. The video microscopy showed that this compound reduced the rate and extent of both growing and shortening, increased the frequency of rescue events, and increased the percentage of time microtubules spent in a paused state [1].
Key Findings on Vinblastine
  • Structural Basis from X-ray Crystallography: The binding site and mechanism were elucidated by solving the three-dimensional structure of a complex containing tubulin, the stathmin-like domain of protein RB3 (RB3-SLD), and vinblastine using X-ray crystallography. This technique provides atomic-level detail, revealing how vinblastine inserts itself between two tubulin dimers [2].
  • Kinetic Analysis of Microtubule Ends: The differential effects on microtubule ends were discovered by analyzing the dynamics at plus and minus ends of individual microtubules at steady state using video microscopy. The dynamics at each end were characterized and measured separately after vinblastine treatment [4].
  • Key Results: The crystallography structure showed vinblastine binding at the interface between two tubulin molecules. The kinetic studies demonstrated that at low concentrations (0.1-0.4 µM), vinblastine stabilizes the plus ends (reducing catastrophe) while destabilizing the minus ends (increasing catastrophe) of microtubules [2] [4].

Mechanism of Action Workflow

The following diagram illustrates the distinct pathways through which this compound and vinblastine disrupt microtubule function, ultimately leading to the inhibition of cell division.

G cluster_this compound This compound Pathway cluster_Vinblastine Vinblastine Pathway Start Start: Antitumor Agent Applied C1 Binds to a novel site on tubulin Start->C1 V1 Binds to Vinca domain at tubulin interface Start->V1 C2 Suppresses microtubule dynamics C1->C2 C3 Inhibits spindle function without depolymerization C2->C3 Outcome Cell Cycle Arrest at Mitosis (Antitumor Effect) C3->Outcome V2 Acts as a molecular wedge V1->V2 V3 Inhibits microtubule polymerization V2->V3 V4 Indects spiral aggregate formation V3->V4 V4->Outcome

Key Takeaways for Researchers

For researchers in the field, the most critical distinctions are:

  • Unique Binding Sites: The fact that this compound and vinblastine do not compete for binding indicates they are non-overlapping and potentially non-cross-resistant, which is significant for drug design [1].
  • Divergent Mechanisms at Low Concentrations: Both drugs ultimately block mitosis, but vinblastine does so by creating an imbalance in end-terminal dynamics and promoting incorrect tubulin assembly, whereas this compound acts by globally "freezing" microtubule dynamics without a major loss of polymer mass [1] [4].

References

Cemadotin clinical response vs other antimitotics

Author: Smolecule Technical Support Team. Date: February 2026

Profile of Cemadotin

This compound is a novel antimitotic peptide derived from the marine compound Dolastatin 15 [1]. It functions as a microtubule destabilizing agent by binding at or near the vinca alkaloid site on tubulin, inhibiting microtubule dynamics and leading to mitotic arrest and apoptosis in cells [1].

The table below summarizes key information on its clinical profile from phase I trials:

Aspect Details
Mechanism of Action Microtubule destabilizer; "vinca domain" binder [1].
Clinical Trial Phase Phase I (development discontinued) [1] [2].
Administration Intravenous infusion (e.g., 24-hour continuous infusion) [2].
Dose-Limiting Toxicity (DLT) Hypertension, sometimes associated with cardiac ischemia [2].
Other Notable Toxicities Neutropenia, asthenia, tumor pain, transient liver enzyme elevation [2].
Efficacy (Phase I) No partial or complete responses observed; minor tumor regressions noted in some patients [2].
Recommended Phase II Dose 15.0 mg/m² (for 24-hour infusion schedule) [2].

Comparison with Other Antimitotics

The following table places this compound in context with other classes of microtubule-targeting agents. Note that efficacy and toxicity data are not from direct comparisons but from the profiles of each individual drug.

Drug Name Class / Origin Molecular Target Key Clinical Toxicity Clinical Status & Key Efficacy
This compound Synthetic peptide (Marine-derived) Vinca domain on β-tubulin [1] Hypertension, cardiac events [2] Phase I (failed); minor regressions [2].
Tasidotin Synthetic this compound derivative [1] Vinca domain on β-tubulin [1] Lower toxicity vs. This compound [1] Phase II/III; limited success in solid tumors [1].
Vincristine Vinca alkaloid (Plant) Vinca domain on β-tubulin [1] Neurotoxicity [1] Approved; curative in leukemias, lymphomas [1].
Vinorelbine Vinca alkaloid (Semi-synthetic) Vinca domain on β-tubulin [1] Neutropenia [1] Approved; non-small cell lung cancer, breast cancer [1].
Eribulin (E7389) Synthetic Halichondrin B (Marine sponge) Vinca domain (allosteric) [1] Not specified in sources Approved; metastatic breast cancer, sarcomas [1].
Paclitaxel Taxane (Plant) Microtubule stabilizer [1] Neutropenia, neuropathy [1] Approved; breast, ovarian, lung cancers [1].
Ixabepilone Epothilone (Bacteria) Microtubule stabilizer [1] Neuropathy, myelosuppression [1] Approved; breast cancer [1].

Mechanism of Action and Experimental Pathways

Microtubule-targeting agents primarily work by disrupting the dynamic instability of microtubules, which is crucial for cell division (mitosis). They are generally classified as stabilizers or destabilizers [1].

The diagram below illustrates the cellular mechanism of this compound and related drugs.

Research Implications and Conclusion

The development of this compound highlights several key challenges in oncology drug development:

  • Structural Optimization: The severe cardiovascular toxicity of this compound prompted the creation of derivatives like Tasidotin, which showed a more manageable toxicity profile, demonstrating how chemical modification can improve drug candidacy [1].
  • Marine Drug Discovery: this compound's origin from Dolastatin 10 underscores the ocean as a source of potent anticancer leads, though translating this potency into safe, effective drugs remains complex [3] [1].
  • Clinical Hurdles: this compound's progression was halted due to a lack of significant efficacy and dose-limiting hypertension with cardiac complications [2]. This outcome is common for many promising preclinical compounds, emphasizing the critical role of phase I trials in assessing clinical viability.

References

Cemadotin phase I results vs phase II expectations

Author: Smolecule Technical Support Team. Date: February 2026

Cemadotin Phase I Clinical Trial Results

The table below summarizes the key findings from Phase I clinical trials of this compound (also known as LU103793).

Trial Aspect 24-Hour Infusion (q3w) [1] 5-Day Continuous Infusion (q3w) [2] [3]
Dose Levels Tested 10.0 to 27.5 mg/m² 2.5 to 17.5 mg/m²
Dose-Limiting Toxicity (DLT) Hypertension (Grade 3), sometimes with cardiac ischemia [1] Neutropenia (Reversible) [2] [3]
Other Notable Toxicities Neutropenia, asthenia, tumor pain, liver enzyme elevation [1] Moderate non-hematologic toxicities; no significant cardiovascular toxicity [2] [3]
Maximum Tolerated Dose (MTD) 15.0 mg/m² [1] 12.5 mg/m² [2] [3]
Recommended Phase II Dose 15.0 mg/m² [1] 12.5 mg/m² (MTD) [2] [3]
Antitumor Activity No partial/complete responses; minor tumor regressions in 2 patients [1] No objective antitumor responses [2] [3]
Pharmacokinetics Linear, two-compartment model. Terminal half-life: ~10 hours [1] First-order kinetics. Terminal half-life: 13.2 ± 4.3 hours [2] [3]

Experimental Protocol Details

For the key Phase I study using a 24-hour infusion [1]:

  • Objective: To determine the maximum tolerable dose (MTD), principal toxicity, and pharmacologic behavior of this compound-HCl.
  • Patient Population: Patients with advanced cancer.
  • Dosing Schedule: Administered as a 24-hour intravenous continuous infusion every three weeks.
  • Dose Escalation: The dose was escalated from 10.0 to 27.5 mg/m²/day.
  • Toxicity Assessment: Toxicities were graded using the Common Toxicity Criteria (CTC).
  • Pharmacokinetic Analysis: Blood samples were taken over 48 hours during the first treatment cycle and analyzed by radioimmunoassay (RIA). The data were fitted to a two-compartment model.

Development Path and Context

The following diagram illustrates this compound's developmental trajectory based on the clinical data, which helps explain the gap in Phase II results.

Preclinical Preclinical Research Dolastatin-15 Analogue Antimitotic Peptide PhaseI_24h Phase I Trial (24-hour Infusion) Preclinical->PhaseI_24h ADC_Development Payload in Antibody-Drug Conjugates (ADCs) Preclinical->ADC_Development Legacy: Payload Class Toxicity_Hypertension Dose-Limiting Toxicity: Hypertension/Cardiac Ischemia PhaseI_24h->Toxicity_Hypertension PhaseI_5Day Phase I Trial (5-day Infusion) Toxicity_Neutropenia Dose-Limiting Toxicity: Neutropenia PhaseI_5Day->Toxicity_Neutropenia Limited_Efficacy Limited Antitumor Efficacy Observed PhaseI_5Day->Limited_Efficacy Toxicity_Hypertension->PhaseI_5Day Alternative Schedule Explored PhaseII Phase II Trials Limited_Efficacy->PhaseII Path Not Advanced

The clinical data suggests that this compound's development as a standalone chemotherapeutic was likely halted after Phase I. The Phase II trials referenced in the earlier studies may not have been conducted or published due to the compound's significant toxicity profile and limited efficacy observed in Phase I [1] [2] [3].

However, the broader class of dolastatin analogues, to which this compound belongs, found great success by pivoting to a different strategy. The potent antimitotic payloads derived from dolastatin, such as monomethyl auristatin E (MMAE), became key components of highly successful Antibody-Drug Conjugates (ADCs) like Brentuximab vedotin (Adcetris) [4] [5]. This demonstrates how the insights gained from this compound's development were ultimately applied effectively in a more targeted therapeutic approach.

Conclusion and Further Research

  • Phase I Results: Successfully established a recommended dose but revealed significant challenges, including dose-limiting cardiovascular toxicity and a lack of robust antitumor responses.
  • Phase II Expectations vs. Reality: The available data does not describe Phase II outcomes, strongly indicating that this compound did not progress further as a single agent.
  • Modern Context: The compound's legacy lives on through its structural class, which provides potent payloads for Antibody-Drug Conjugates.

To gain a more complete picture of this field, you could research the clinical profiles of ADCs that use dolastatin-derived payloads, such as Brentuximab vedotin (Adcetris), which has extensive clinical data from Phase II and Phase III trials.

References

Cemadotin Scatchard analysis tubulin binding affinity

Author: Smolecule Technical Support Team. Date: February 2026

Tubulin Binding Affinity and Mechanism of Action

The primary data comes from a 1998 study that performed a Scatchard analysis of Cemadotin binding to tubulin. The key quantitative findings are summarized in the table below.

Parameter Value 1 Value 2
Binding Site Class High Affinity Low Affinity
Dissociation Constant (Kd) 19.4 µM 136 µM
Binding Site Location Novel site on tubulin, distinct from vinblastine site [1]

This compound's proposed antitumor mechanism is the suppression of microtubule dynamics. The sequence of this mechanism is illustrated below:

Start This compound Step1 Binds to novel site on tubulin dimer Start->Step1 Step2 Suppresses Microtubule Dynamic Instability Step1->Step2 Step3 Inhibits Mitotic Spindle Function Step2->Step3 S1 ↓ Growth rate & extent Step2->S1 S2 ↓ Shortening rate & extent Step2->S2 S3 ↑ Rescue frequency Step2->S3 S4 ↑ Time in paused state Step2->S4 End Mitotic Arrest & Cell Death (Antitumor Effect) Step3->End Suppression Suppression Effects:

Key Experimental Protocols

The search results describe the core experimental methodologies used to generate this data:

  • Scatchard Analysis: This was used to determine the binding parameters (Kd and number of sites). This compound was bound to tubulin, and the data was analyzed using the Scatchard plot method to identify the two distinct affinity classes of binding sites [1].
  • Competitive Binding Assay: To determine if this compound shares a binding site with other known drugs, competitive binding studies were performed with vinblastine. The results showed that this compound and vinblastine do not inhibit each other's binding to tubulin, indicating they bind to distinct, non-overlapping sites [1].
  • Quantitative Video Microscopy: This technique was used to analyze the dynamic instability of individual microtubules at steady state. The changes in dynamics (growth, shortening, rescue, catastrophe) were measured by tracking the length changes of microtubules over time [1].

Comparative Context and Clinical Outcome

While a comprehensive comparison table with many other compounds is not available from this search, the results do provide some key comparative insights:

  • Binding Site: this compound binds to a novel site on tubulin that is different from the binding sites for vinblastine (Vinca domain) [1], colchicine [2], and taxanes.
  • Clinical Development: this compound, a synthetic analog of the natural product Dolastatin 15, failed to advance through clinical trials due to severe cardiac toxicity and insufficient efficacy at tolerable doses [2] [3]. Its derivative, tasidotin, was developed to improve water solubility and showed a lower toxicity profile [2].

References

Cemadotin antitumor efficacy human xenograft models

Author: Smolecule Technical Support Team. Date: February 2026

Reported Antitumor Efficacy of Cemadotin

The table below summarizes the key information found on this compound's performance in preclinical models:

Compound Model Type (Cancer) Reported Efficacy Source of Information
This compound (LU103793) Human MX-1 mammary carcinoma xenografts (mice) Showed antitumor efficacy [1] Scientific review articles
This compound (LU103793) Advanced Non-Small Cell Lung Cancer (NSCLC) (Human clinical trial) Did not show effect on disease progression [1] Clinical trial results

This compound is a synthetic analog of dolastatin 15, a potent microtubule-destabilizing agent originally isolated from marine cyanobacteria [2] [1]. Its mechanism of action involves inhibiting tubulin polymerization, which disrupts the formation of the mitotic spindle during cell division, leading to cell cycle arrest and apoptosis [3].

Experimental Workflow in Xenograft Models

The general methodology for assessing antitumor efficacy in human xenograft models involves implanting human cancer cells into immunodeficient mice to test drug candidates. The diagram below illustrates this multi-stage process.

workflow Experimental Workflow for Evaluating Antitumor Drugs in Xenograft Models A Human Cancer Cell Line Selection & Culture B Mouse Model Preparation (Immunodeficient Mice) A->B C Tumor Implantation (Subcutaneous or Orthotopic) B->C D Tumor Establishment (Monitor until palpable) C->D E Randomization & Grouping D->E F Treatment Phase (Test Drug vs. Control) E->F G Tumor Volume Measurement (Regular caliper measurement) F->G H Endpoint Analysis (Tumor weight, biomarkers, etc.) G->H

Key experimental parameters typically measured include:

  • Tumor Volume Calculation: ( V = \frac{length \times (width)^2}{2} ) [4]
  • Efficacy Parameters: Tumor growth inhibition (% T/C), tumor growth delay, and tumor regression [4]
  • Toxicity Monitoring: Body weight change and drug-related deaths [4]

Research Context and Further Steps

Although this compound demonstrated promising activity in preclinical models, it did not show significant efficacy in subsequent clinical trials for advanced solid tumors like NSCLC, leading to discontinuation of its development [1]. This is a common challenge in oncology drug development, where promising preclinical results do not always translate to human therapeutic benefits.

To obtain the detailed, quantitative data you're seeking, I suggest these approaches:

  • Search specialized databases like PubMed Central or Google Scholar using specific queries such as "LU103793 xenograft tumor volume" or "this compound preclinical data"
  • Consult patent literature and conference abstracts from the late 1990s and early 2000s, when this compound was actively being investigated

References

Cemadotin neutropenia vs other chemotherapeutics

Author: Smolecule Technical Support Team. Date: February 2026

Cemadotin Neutropenia Profile

Parameter Details from Clinical Trial
Dose-Limiting Toxicity (DLT) Reversible neutropenia [1]
Recommended Schedule 5-day continuous intravenous (CIV) infusion [1]
Maximum Tolerated Dose (MTD) 12.5 mg/m² (over 5 days) [1]
Key Pharmacokinetic (PK) Relationship Myelotoxicity is related to the duration of time that blood levels exceed a threshold concentration [1].
Avoided Toxicity via CIV Cardiotoxicity (associated with high peak blood levels in bolus injections) [1]
Steady-State Blood Concentration (at MTD) 282 ± 7 nM [1]
Elimination Half-Life 13.2 ± 4.3 hours [1]

Comparison with Other Drug Classes

Neutropenia risk varies significantly across different chemotherapeutic agents. Data from the FDA Adverse Event Reporting System (FAERS) provides a broad comparison of this risk.

Drug Class Examples Relative Association with Neutropenia
Cytotoxic Agents Alkylating agents, Antimetabolites, Plant-derived alkaloids [2] High [2]
Dolastatin Analogues This compound (from dolastatin-15), LU103793 (from dolastatin-15) [1] [3] High (Dose-limiting)
Auristatin-Based ADCs Brentuximab vedotin (MMAE), Polatuzumab vedotin (MMAE) [4] Moderate to High (Manageable risk in targeted therapy)
Other Targeted Therapies Protein kinase inhibitors (e.g., imatinib), Immune checkpoint inhibitors (e.g., nivolumab) [2] Low [2]
  • This compound vs. Other Dolastatins: The related dolastatin-10 analogue LU103793 also showed schedule-dependent neutropenia. A 24-hour infusion made neutropenia the dose-limiting toxicity, while a 5-minute bolus caused dose-limiting cardiotoxicity [3].
  • Risk in Next-Generation Derivatives: The dolastatin-10 payload MMAE (Monomethyl auristatin E) is widely used in Antibody-Drug Conjugates (ADCs). A 2025 real-world study of over 1,500 ADC patients confirmed that while MMAE-ADCs like brentuximab vedotin carry a risk, other payloads like gemtuzumab ozogamicin pose a much higher risk for severe neutropenia [5].

Mechanisms and Experimental Insights

The following diagram illustrates the primary mechanism by which this compound and other tubulin-binding agents lead to neutropenia.

G This compound This compound Administration TubulinBinding Binds Tubulin in Cells This compound->TubulinBinding MicrotubuleDisruption Disrupts Microtubule Dynamics TubulinBinding->MicrotubuleDisruption MitoticArrest Cell Cycle Arrest (G2/M Phase) MicrotubuleDisruption->MitoticArrest Apoptosis Induces Apoptosis (Cell Death) MitoticArrest->Apoptosis BM_Niche Highly Proliferative Hematopoietic Niche Apoptosis->BM_Niche Targets SubgraphClusterBM Bone Marrow Suppression Neutropenia Depleted Neutrophil Precursor Cells BM_Niche->Neutropenia Results in end end

Key Experimental Protocol & Data Interpretation

The primary data on this compound's neutropenia comes from a Phase I dose-escalation study [1]:

  • Methodology: this compound was administered to patients with refractory solid tumors via a 5-day continuous intravenous (CIV) infusion every 21 days. Doses were escalated from 2.5 to 17.5 mg/m².
  • Toxicity Assessment: Hematologic toxicities were evaluated using the U.S. National Cancer Institute's Common Toxicity Criteria. Blood counts were monitored to determine the depth and duration of neutropenia.
  • Pharmacokinetic (PK) Analysis: Blood samples were analyzed using a radioimmunoassay (RIA). A critical finding was that myelotoxicity correlated with the duration of exposure (time above a threshold concentration), not with peak plasma levels, which explained why the CIV infusion avoided the cardiotoxicity seen with bolus injections.

Management and Prophylaxis Strategies

Managing this compound-induced neutropenia involves both scheduling and supportive care:

  • Infusion Strategy: The switch from bolus to a 5-day CIV infusion was a key strategy to mitigate non-hematologic toxicity (cardiotoxicity) while managing the expected myelosuppression [1].
  • Granulocyte-Colony Stimulating Factor (G-CSF): Primary prophylaxis with pegteograstim (peg-GCSF) is effective. A 2023 Phase III protocol confirms that administering peg-GCSF 24-72 hours after chemotherapy is standard, though the timing is still being optimized for different regimens [6].
  • Patient Risk Factors: Underlying patient conditions significantly increase neutropenia risk. Key factors include age ≥ 65 years, anemia, liver dysfunction, and poor nutritional status [7] [5].

References

×

XLogP3

4.2

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

640.43121891 g/mol

Monoisotopic Mass

640.43121891 g/mol

Heavy Atom Count

46

UNII

6SQ8M7ZSFV

Sequence

VVVPP

Pharmacology

Cemadotin is a synthetic dolastatin 15 analogue with potential antineoplastic activity. Cemadotin suppresses spindle microtubule dynamics by binding to tubulin, thereby blocking mitosis.

Wikipedia

(2S)-1-benzyl-N-[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-N-[(2S)-1-[(2S)-3-methyl-2-(methylamino)butanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide

Dates

Last modified: 04-14-2024

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